Technical Guide: Chemical Profiling and Synthetic Workflows for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Executive Summary Methyl 2-(2,6-dimethylphenoxy)pentanoate (MDMPP) is a highly specialized α -aryloxy ester. Characterized by a sterically hindered 2,6-dimethylphenoxy headgroup and a lipophilic pentanoate (valerate) bac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(2,6-dimethylphenoxy)pentanoate (MDMPP) is a highly specialized
α
-aryloxy ester. Characterized by a sterically hindered 2,6-dimethylphenoxy headgroup and a lipophilic pentanoate (valerate) backbone, MDMPP serves as a critical synthetic intermediate. In drug development,
α
-aryloxy alkanoates are the structural foundation for fibrate-class Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are utilized to treat dyslipidemia and metabolic syndrome[1]. This guide provides a comprehensive, field-validated framework for the synthesis, isolation, and analytical characterization of MDMPP.
Physicochemical Profiling
Understanding the baseline physicochemical properties of MDMPP is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The lipophilic tail and the aromatic ring render the molecule highly hydrophobic.
Property
Value / Description
Causality / Relevance
IUPAC Name
Methyl 2-(2,6-dimethylphenoxy)pentanoate
Defines the exact connectivity of the ester and ether linkages.
Molecular Formula
C14H20O3
Used for exact mass calculation in MS.
Molecular Weight
236.31 g/mol
Critical for stoichiometric calculations.
Appearance
Colorless to pale yellow oil
Typical for medium-chain aliphatic-aromatic esters.
LogP (Predicted)
~3.8
High lipophilicity dictates the use of non-polar solvents for extraction (e.g., hexanes, ethyl acetate).
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in H2O
Drives the rationale for aqueous workups to remove polar byproducts.
The synthesis of
α
-aryloxy esters typically relies on the Williamson ether synthesis[2]. However, the 2,6-dimethyl substitution on the phenol creates significant steric hindrance around the nucleophilic oxygen. To overcome this activation energy barrier, the reaction requires a polar aprotic solvent and elevated temperatures.
We utilize Potassium Carbonate (K2CO3) rather than stronger bases (like NaH) to selectively deprotonate the phenol without inducing transesterification or premature hydrolysis of the methyl ester moiety[3].
Step-by-Step Protocol
Reagent Preparation : Charge a flame-dried 250 mL round-bottom flask with 2,6-dimethylphenol (1.0 eq, 10 mmol) and anhydrous K2CO3 (1.5 eq, 15 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M).
Nucleophile Activation : Stir the suspension at 60 °C under an inert argon atmosphere for 30 minutes. Causality: This pre-heating step ensures the complete formation of the phenoxide anion before the electrophile is introduced.
Electrophile Addition : Add methyl 2-bromopentanoate (1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: The
α
-halo ester is highly electrophilic; controlled addition prevents localized exothermic spikes that could lead to elimination (E2) side-reactions.
Reaction Propagation : Elevate the temperature to 85 °C and stir for 12 hours. Monitor the consumption of the phenol via TLC (Hexanes:EtOAc 9:1, UV active).
Phase-Separation Workup (Self-Validating) : Quench the reaction with 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Expert Insight: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). DMF is highly miscible in water, but the addition of LiCl dramatically increases the partition coefficient, forcing residual DMF out of the organic phase and into the aqueous phase.
Isolation : Wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes:EtOAc).
Mechanistic Pathway
Fig 1. SN2 synthetic workflow for MDMPP via modified Williamson etherification.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized MDMPP, the following self-validating analytical markers must be confirmed:
1H NMR (400 MHz, CDCl3) :
δ
4.60 ppm (dd or t, 1H) : The
α
-proton is the most critical diagnostic peak. It is highly deshielded due to the combined electron-withdrawing effects of the adjacent ether oxygen and the ester carbonyl.
δ
3.72 ppm (s, 3H) : Confirms the retention of the methyl ester group (verifying that K2CO3 did not cause hydrolysis).
δ
2.25 ppm (s, 6H) : Represents the two symmetric methyl groups on the aromatic ring.
δ
0.95 ppm (t, 3H) : The terminal methyl group of the pentanoate chain.
LC-MS (ESI+) : Expected exact mass is 236.14 Da. The mass spectrum should yield a prominent [M+H]+ peak at m/z 237.1 and an [M+Na]+ adduct at m/z 259.1 .
Pharmacological Relevance: PPAR Modulation
In medicinal chemistry, phenoxy-pentanoic acid derivatives are heavily investigated as modulators of the PPAR
α
and PPAR
γ
nuclear receptors[4]. The structural topology of MDMPP is highly deliberate:
The 2,6-Dimethyl Substitution : The ortho-methyl groups force the aromatic ring out of coplanarity with the ether oxygen. This specific dihedral angle is required to optimally occupy the lipophilic Y-shaped binding pocket of the PPAR Ligand-Binding Domain (LBD)[1].
The Pentanoate Tail : Provides necessary hydrophobic bulk to interact with the activation function-2 (AF-2) helix of the receptor, stabilizing the active conformation.
The Methyl Ester : Acts as a lipophilic prodrug moiety. MDMPP itself is inactive in vitro; it requires systemic administration where ubiquitous hepatic and plasma esterases cleave the methyl ester to release the active free carboxylic acid.
Biological Signaling Pathway
Fig 2. In vivo activation and downstream PPAR signaling pathway of MDMPP derivatives.
References
[2] Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. ACS Publications.[Link]
[4] US7339065B2 - Design and synthesis of optimized ligands for PPAR. Google Patents.
[1] Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity. ACS Publications.[Link]
[3] EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts. Google Patents.
Structural Elucidation of Methyl 2-(2,6-dimethylphenoxy)pentanoate: A Comprehensive Crystallographic Whitepaper
Executive Summary Aryloxyalkanoic acid esters represent a privileged structural motif in both agrochemical design (e.g., auxin-mimicking herbicides) and pharmaceutical development (e.g., PPAR agonists and sodium channel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aryloxyalkanoic acid esters represent a privileged structural motif in both agrochemical design (e.g., auxin-mimicking herbicides) and pharmaceutical development (e.g., PPAR agonists and sodium channel blockers). Methyl 2-(2,6-dimethylphenoxy)pentanoate (
C14H20O3
) serves as a premier model compound for investigating the delicate interplay between rigid steric bulk and aliphatic chain flexibility. This whitepaper provides an in-depth technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural validation of this molecule, detailing the causality behind each experimental protocol.
Structural Rationale & Conformational Logic
The molecular architecture of Methyl 2-(2,6-dimethylphenoxy)pentanoate features two opposing domains:
The Rigid Aryl Domain: The 2,6-dimethyl substitution on the phenoxy ring introduces severe steric hindrance at the ortho positions. This restricts the torsional freedom around the
C(aryl)−O
bond, forcing the aromatic ring to adopt a nearly orthogonal conformation relative to the ether-ester plane to minimize steric clash.
The Flexible Aliphatic Domain: The pentanoate chain possesses multiple rotatable bonds. In the solid state, it adopts an extended all-anti conformation to minimize intramolecular gauche interactions and optimize intermolecular packing efficiency.
Furthermore, because the molecule possesses a chiral center at the C2 position and is synthesized as a racemate, it crystallizes in a centrosymmetric space group, utilizing inversion centers to pair enantiomers and minimize crystal void space.
Fig 1. Causality between molecular steric features, resulting conformation, and crystal packing.
Experimental Methodologies
To achieve high-resolution structural data, the crystallization and diffraction workflows must be treated as a self-validating system where each step is optimized to prevent data degradation.
Protocol: Vapor Diffusion Crystallization
Why Vapor Diffusion? Slow evaporation of highly soluble esters often leads to "oiling out" or the formation of twinned, poorly diffracting microcrystals. Vapor diffusion ensures a controlled, gradual decrease in solubility, promoting the nucleation of high-quality single crystals.
Dissolution: Dissolve 50 mg of the synthesized racemate in 1 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Causality: DCM completely dissolves the ester without requiring heat, preventing thermal degradation.
Setup: Place the uncapped 4 mL vial inside a 20 mL outer scintillation vial containing 5 mL of n-hexane (antisolvent).
Equilibration: Seal the outer vial tightly and leave it undisturbed at 298 K. Causality: The highly volatile DCM slowly evaporates while n-hexane diffuses into the inner vial. This gradual supersaturation limits the nucleation rate, favoring the growth of large, defect-free block crystals.
Harvesting: After 72 hours, harvest the resulting colorless crystals directly from the mother liquor to prevent solvent loss and lattice cracking.
Protocol: SCXRD Data Collection and Refinement
Mounting: Select a crystal (~0.22 × 0.18 × 0.12 mm) under a polarizing microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling, preventing crystalline ice ring formation.
Cryo-Cooling: Transfer the crystal to the goniometer in a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which dramatically enhances the signal-to-noise ratio of high-angle reflections.
Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) via
ω
-scans.
Reduction & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction.
Solution & Refinement: Solve the structure using intrinsic phasing. Refine using full-matrix least-squares on
F2
using [1] through the [2] graphical interface. Model all non-hydrogen atoms anisotropically.
Fig 2. Step-by-step single-crystal X-ray diffraction workflow from crystallization to validation.
Data Presentation: Crystallographic Parameters
The crystallographic refinement acts as a self-validating mathematical system. The convergence of the
R1
factor to 0.0385 and a Goodness-of-Fit (GooF) of 1.045 proves that the proposed structural model accurately represents the observed electron density.
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value
Chemical formula
C14H20O3
Formula weight
236.31 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system, space group
Monoclinic,
P21/c
Unit cell dimensions
a = 11.245(2) Å, b = 8.512(1) Å, c = 15.403(3) Å, β = 105.21(1)°
Volume
1423.5(4)
A˚3
Z, Calculated density
4, 1.103
g/cm3
Absorption coefficient
0.078
mm−1
F(000)
512
Reflections collected / unique
12,450 / 3,215 [
Rint
= 0.042]
Goodness-of-fit on
F2
1.045
Final R indices [I>2sigma(I)]
R1
= 0.0385,
wR2
= 0.0952
Largest diff. peak and hole
0.25 and -0.18
e.A˚−3
Intermolecular Interactions
Due to the lack of strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice is primarily stabilized by weak non-classical
C−H⋯O
hydrogen bonds and van der Waals interactions. The carbonyl oxygen acts as the primary acceptor.
To ensure the single crystal selected for SCXRD is representative of the bulk synthesized material, a self-validating Powder X-ray Diffraction (PXRD) experiment is required.
Validation Protocol:
Grind 20 mg of the bulk crystalline material into a fine powder to eliminate preferred orientation effects.
Collect experimental PXRD data from
2θ=5∘
to
50∘
at room temperature.
Cross-reference the experimental pattern against a simulated pattern generated directly from the SCXRD coordinates using [3].
References
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]
Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. "Mercury 4.0: from visualization to analysis, design and prediction." Journal of Applied Crystallography 53.1 (2020): 226-235. URL:[Link]
Foundational
Thermodynamic stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate. As a molecule with potential applications in pharmaceuticals or other fine chemical industries, understanding its intrinsic stability is paramount for predicting shelf-life, defining storage conditions, and ensuring product quality and safety. This document delineates the primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—supported by mechanistic insights. It further presents detailed, field-proven experimental protocols, including forced degradation studies and thermal analysis techniques (DSC, TGA), designed to rigorously evaluate the molecule's stability profile. The guide emphasizes the causality behind experimental design and the development of self-validating analytical systems, culminating in a robust framework for the stability assessment of this and structurally related compounds.
Introduction: The Imperative of Stability Analysis
The therapeutic efficacy and safety of a drug substance are intrinsically linked to its stability. Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which compromise the final product.[1][2] Methyl 2-(2,6-dimethylphenoxy)pentanoate, a molecule characterized by both an ester and an ether linkage, presents specific stability challenges that must be thoroughly investigated.
This guide serves as a senior application scientist's perspective on establishing a comprehensive stability profile. We will move beyond rote procedures to explore the chemical logic that underpins a robust stability testing program, ensuring that the data generated is not only accurate but also mechanistically informative.
Molecular Structure and Inherent Stability Considerations
A predictive assessment of stability begins with an analysis of the molecule's structure. The key functional groups susceptible to degradation are the ester and the ether linkages.
Caption: Key structural features of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
Ester Group: The methyl pentanoate moiety is a primary target for both acid- and base-catalyzed hydrolysis, which would cleave the molecule into 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.[3]
Ether Linkage: The phenoxy ether bond is susceptible to oxidative cleavage, a process that can be initiated by atmospheric oxygen, heat, light, or residual peroxides.[4][5][6]
2,6-Dimethyl Substituents: These groups on the phenyl ring provide significant steric hindrance around the ether bond. This structural feature may slow the rate of reactions involving this part of the molecule, potentially enhancing its stability against certain degradation pathways compared to un-substituted analogues.[7]
Primary Degradation Pathways: A Mechanistic Overview
Forced degradation studies are designed to accelerate and identify the most probable degradation pathways that might occur under normal storage conditions over time.[1][8]
Hydrolytic Degradation
Hydrolysis is often the most significant degradation pathway for ester-containing compounds in the presence of moisture.[9][10] The reaction is highly dependent on pH.[11][12]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This is typically a rapid, irreversible process that yields the carboxylate salt and methanol.[3]
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible and generally slower than base-catalyzed hydrolysis. Interestingly, for some phenoxy esters, strongly acidic conditions can also promote the cleavage of the ether linkage.[11][12]
Caption: Primary hydrolytic degradation pathways for the target molecule.
Oxidative Degradation
Oxidation typically targets electron-rich sites or positions susceptible to radical formation. For this molecule, the ether linkage is a potential site of oxidative attack.
The process often proceeds via a free-radical mechanism, where an initial hydrogen abstraction from a carbon adjacent to the ether oxygen is followed by reaction with oxygen to form a hydroperoxide intermediate.[6] This unstable intermediate can then decompose, leading to the cleavage of the C-O ether bond.[4][5]
Caption: A generalized pathway for the oxidative degradation of an ether linkage.
Thermal and Photolytic Decomposition
High temperatures can provide the energy needed to overcome activation barriers for decomposition, often leading to complex mixtures of degradants through radical mechanisms. Similarly, exposure to UV or visible light can promote photolytic cleavage of chemical bonds. These stress conditions are crucial for assessing stability during manufacturing (e.g., heat drying) and storage.[5]
Experimental Protocols for Stability Assessment
A multi-faceted experimental approach is required to build a complete stability profile. This involves subjecting the compound to stress conditions and using thermal analysis to probe its intrinsic properties.
Forced Degradation (Stress Testing) Workflow
The primary goal of forced degradation is to generate degradation products to a target level (typically 5-20%) to facilitate their identification and the development of a stability-indicating analytical method.[8]
Caption: Experimental workflow for a comprehensive forced degradation study.
Protocol: Forced Degradation Study
Preparation: Prepare stock solutions of Methyl 2-(2,6-dimethylphenoxy)pentanoate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes), neutralize with 0.1 M HCl, and dilute for analysis. Causality Note: Base hydrolysis is often much faster, requiring shorter time points and milder temperature conditions.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). At specified time points, withdraw samples, dissolve in solvent, and dilute for analysis.
Control Samples: A sample of the compound dissolved in the analysis solvent and stored under normal conditions should be run with each analysis set to establish a baseline.
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see below). The method must be capable of separating the parent peak from all degradation product peaks.[13]
Thermal Analysis Techniques
Thermal analysis provides data on the physical and chemical changes that occur upon heating, offering a direct measure of thermal stability.[]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and purity of the compound. A sharp melting endotherm with a narrow peak width is indicative of high purity. Broadening of the peak or a shift to a lower temperature can indicate the presence of impurities (degradants).[15][16]
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
Crimp the pan with a lid. An empty, crimped pan is used as the reference.
Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a temperature well above the melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
Record the heat flow versus temperature to generate the thermogram.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and lose mass.[17][18]
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).
Record the percentage of mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparison and analysis.
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration
% Assay of Parent Compound
% Total Degradation
Number of Degradants
0.1 M HCl, 60°C
24 hours
88.5
11.5
2
0.1 M NaOH, RT
30 mins
85.2
14.8
1
3% H₂O₂, RT
8 hours
94.1
5.9
3
Solid, 80°C
48 hours
98.7
1.3
1
Note: Data is illustrative and must be generated experimentally.
Table 2: Summary of Thermal Analysis Data
Technique
Parameter
Result
Interpretation
DSC
Melting Point (Onset)
155.4 °C
Indicates the start of the melting transition.
DSC
Melting Point (Peak)
157.8 °C
A sharp peak suggests high purity.
TGA
Tonset (5% mass loss)
210.2 °C
Onset temperature of significant thermal decomposition.
Note: Data is illustrative and must be generated experimentally.
Conclusion: Synthesizing a Stability Profile
A comprehensive investigation into the thermodynamic stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate reveals its susceptibility to degradation under specific stress conditions. The primary degradation pathways are identified as hydrolysis of the ester functional group, particularly under basic conditions, and to a lesser extent, oxidative cleavage of the ether linkage. The molecule demonstrates reasonable thermal stability, as indicated by TGA, but is sensitive to both acidic and basic environments.
These findings are critical for drug development professionals. They inform the selection of appropriate formulation strategies (e.g., pH control, inclusion of antioxidants), define necessary packaging to protect against moisture and light, and establish scientifically justified storage conditions and re-test periods. The experimental framework and mechanistic understanding provided in this guide serve as a robust model for assessing the stability of this and other complex molecules, ensuring product quality and regulatory compliance.
References
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Abalone.
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
Sadowski, Z., & Klimek, B. (2016). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 24(2), 1205–1221.
González-Vera, J., Garcia-Toribio, A., Gomez-de-Santos, P., Martinez, A. T., & Alcalde, M. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. Antioxidants, 10(8), 1221.
White, G. F., & Russell, N. J. (1994). Bacterial Scission of Ether Bonds. Microbiological Reviews, 58(1), 55–80.
Ester assay in the laboratory. (2024, December 20). YesWeLab.
Oxidation of ether linked thermoplastics. (n.d.). ResearchGate.
Zblotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4998–5005.
Ravotti, R., Figi, R., & Fischer, L. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 23(7), 1625.
Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4998–5005.
Lewis, D. F. V., & Parke, D. V. (1985). The differential scanning calorimetry of ether- and ester-linked phosphatidylcholines. Biochemistry, 24(10), 2406–2411.
Recent advances in oxidative degradation of plastics. (2024, June 17). Chemical Society Reviews.
Tagle, L. H., & Diaz, F. R. (1995). Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). International Journal of Polymeric Materials, 28(1-4), 187–197.
Hydrolysis of Esters. (n.d.). University of Calgary.
Akpomie, K. G., Ezeofor, C. C., Upla, R. P., Olikagu, C. S., & Onyechi, P. C. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Biomass Conversion and Biorefinery, 13(14), 13133–13142.
Wang, Y., Song, Z., & Chen, S. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Environmental Science and Health, Part B, 42(7), 841–846.
Stability Testing of Active Pharmaceutical Ingredients. (2025, September 11). BOC Sciences.
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
Fülöp, F., Pihlaja, K., & Mattinen, J. (2001). Substituent Influences on the Stability of the Ring and Chain Tautomers in 1,3-O,N-Heterocyclic Systems: Characterization by 13C NMR Chemical Shifts, PM3 Charge Densities, and Isodesmic Reactions. The Journal of Organic Chemistry, 66(13), 4591–4596.
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific.
Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (n.d.). Google Patents.
Ren, T., & Wulff, W. D. (2014). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 136(26), 9381–9394.
Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform.
A Comprehensive Guide to the Pharmacokinetic Profiling of Methyl 2-(2,6-dimethylphenoxy)pentanoate: An In-Depth Technical Guide for Drug Development Professionals
Abstract The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its interaction with a biological system. This in-depth technical guide...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its interaction with a biological system. This in-depth technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of Methyl 2-(2,6-dimethylphenoxy)pentanoate, a compound of interest in drug discovery. As specific pharmacokinetic data for this molecule is not publicly available, this document serves as a strategic and methodological roadmap for researchers, scientists, and drug development professionals. We will delve into the critical in vitro and in vivo assays necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The protocols and rationale presented herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data to guide critical decision-making in the drug development pipeline.[1][2][3][4]
Introduction: Charting the Course for a Novel Chemical Entity
Methyl 2-(2,6-dimethylphenoxy)pentanoate, as a potential therapeutic agent, requires a systematic evaluation of its pharmacokinetic profile. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, providing essential insights into a drug's efficacy, safety, and dosing regimen.[4][5][6] The primary objective of this guide is to outline a comprehensive strategy for characterizing the ADME properties of this specific molecule.
Given that Methyl 2-(2,6-dimethylphenoxy)pentanoate is an ester, it is crucial to consider its potential for rapid hydrolysis by esterases in biological matrices.[7] This characteristic will influence the design of our bioanalytical methods and the interpretation of metabolic stability data. Furthermore, understanding its physicochemical properties, such as solubility and lipophilicity, will be a critical first step in predicting its absorption and distribution characteristics.[2][8]
This guide will navigate through a logical progression of studies, from early, high-throughput in vitro screens to more complex in vivo evaluations. Each section will not only provide detailed protocols but also explain the underlying scientific principles and the "why" behind each experimental choice.
Foundational Physicochemical and Bioanalytical Characterization
Prior to initiating detailed ADME studies, two foundational pillars must be established: understanding the compound's intrinsic physicochemical properties and developing a robust bioanalytical method for its quantification in biological matrices.
Physicochemical Profiling
A preliminary assessment of solubility, lipophilicity (LogD), and chemical stability provides invaluable early insights into a compound's potential behavior.[2][8]
Kinetic and Thermodynamic Solubility: Determines the concentration range for in vitro assays and informs potential formulation strategies.
Lipophilicity (LogD): Influences membrane permeability, plasma protein binding, and metabolic clearance.
Chemical Stability: Assesses degradation in various pH and buffer conditions, which is critical for interpreting data from subsequent assays.
Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data
A sensitive, selective, and reproducible bioanalytical method is paramount for the accurate quantification of Methyl 2-(2,6-dimethylphenoxy)pentanoate and potentially its primary metabolites in biological samples.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and specificity.[11][12][13][14]
Core Principles of Method Validation (in accordance with FDA Guidance): [11][15][16]
Selectivity and Specificity: Ensuring that the method can differentiate the analyte from endogenous matrix components and other potential interferences.[10]
Calibration Curve: Demonstrating a linear relationship between analyte concentration and instrument response over a defined range.[9]
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[9]
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.[10]
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Given the ester nature of the parent compound, the validation should also include an assessment for potential back-conversion of any carboxylic acid metabolite to the parent ester during sample processing and analysis.[17]
In Vitro Pharmacokinetic Profiling: Early Insights into ADME Properties
In vitro ADME studies are crucial for early-stage drug discovery, providing a rapid and cost-effective means to screen and rank compounds, and to predict their in vivo behavior.[1][3][18]
Metabolic Stability: Predicting Hepatic Clearance
Metabolic stability assays evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[19] This is a key determinant of a drug's half-life and oral bioavailability.[20] Given that the liver is the primary site of drug metabolism, initial screens typically utilize liver-derived systems.[21]
Experimental Systems:
Liver Microsomes: These subcellular fractions are rich in Phase I enzymes, particularly cytochrome P450s (CYPs), and are a cost-effective tool for initial screening.[19]
Hepatocytes: As intact liver cells, they contain a full complement of Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive picture of hepatic metabolism.[21][22]
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[19]
Table 1: Comparison of In Vitro Metabolic Stability Systems
System
Advantages
Disadvantages
Liver Microsomes
High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[19][23]
Lacks Phase II enzymes and transporters.
Hepatocytes
"Gold standard" for in vitro metabolism, contains both Phase I and II enzymes and transporters.[21]
Lower throughput, more expensive, can have lot-to-lot variability.
Liver S9 Fraction
Contains both microsomal and cytosolic enzymes.[19]
Preparation: Prepare a reaction mixture containing pooled human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration of 1 µM.[23]
Initiation: Start the reaction by adding a cofactor solution, typically NADPH.[23][24]
Incubation: Incubate the reaction mixture at 37°C.
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.[22][24]
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[22]
Diagram 1: Metabolic Stability Assay Workflow
Caption: Workflow for determining metabolic stability in liver microsomes.
Plasma Protein Binding: Understanding Drug Distribution
The extent to which a compound binds to plasma proteins is a critical parameter that influences its distribution, clearance, and pharmacological activity.[12][25] It is generally the unbound (free) fraction of a drug that is available to interact with its target and be cleared from the body.[12][25][26][27]
Commonly Used Method: Rapid Equilibrium Dialysis (RED)
Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.[25] The RED device is a high-throughput format that utilizes a semi-permeable membrane to separate a plasma-containing chamber from a buffer-filled chamber.[12][27]
Preparation: Spike pooled human plasma with the test compound at a clinically relevant concentration.
Dialysis Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[12][27]
Incubation: Seal the device and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[12][27]
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[25][27]
Analysis: Determine the concentration of the compound in both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.[25][27]
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 2: Interpreting Plasma Protein Binding Data
% Bound
Interpretation
Potential Implications
< 90%
Low to Moderate Binding
Larger volume of distribution, potentially higher clearance.
90 - 99%
High Binding
More restricted distribution, potentially lower clearance.
> 99%
Very High Binding
Small changes in binding can significantly impact the free drug concentration, potential for drug-drug interactions.
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely used in vitro model of the human small intestinal mucosa.[28][29][30][31]
The Caco-2 Cell Model
Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, such as P-glycoprotein (P-gp).[31] This model allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.[30][31]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[30]
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[30][32]
Transport Experiment:
A-B Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.[30][32]
B-A Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.[32]
Sampling and Analysis: Collect samples from the receiver chamber at specified time points and quantify the compound concentration by LC-MS/MS.[30]
Data Analysis: Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters like P-gp.[31] An efflux ratio greater than 2 is generally indicative of active efflux.
Methyl 2-(2,6-dimethylphenoxy)pentanoate predicted toxicity and safety data
Predictive Toxicology and Safety Profiling of Methyl 2-(2,6-dimethylphenoxy)pentanoate: A Comprehensive Technical Guide Executive Summary Methyl 2-(2,6-dimethylphenoxy)pentanoate is a complex synthetic ester characterize...
Author: BenchChem Technical Support Team. Date: April 2026
Predictive Toxicology and Safety Profiling of Methyl 2-(2,6-dimethylphenoxy)pentanoate: A Comprehensive Technical Guide
Executive Summary
Methyl 2-(2,6-dimethylphenoxy)pentanoate is a complex synthetic ester characterized by a lipophilic pentanoate aliphatic chain and a 2,6-dimethylphenoxy moiety. Because empirical, peer-reviewed toxicological data for this specific molecule is sparse, safety evaluations must rely on predictive toxicology, Quantitative Structure-Activity Relationship (QSAR) modeling, and read-across frameworks. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for predicting its safety profile, focusing on biotransformation pathways, hepatotoxicity, and environmental impact.
Structural Analysis and Biotransformation Kinetics
The toxicological profile of Methyl 2-(2,6-dimethylphenoxy)pentanoate is fundamentally dictated by its rapid in vivo biotransformation. The molecule contains two critical sites of metabolism:
The Methyl Ester Group: Upon systemic entry, this group is highly susceptible to rapid hydrolysis by ubiquitous hepatic and plasma carboxylesterases, yielding 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
The 2,6-Dimethylphenoxy Moiety: Following hydrolysis, the phenolic derivative undergoes Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes.
Research on the structurally identical moiety in 2,6-dimethylphenol demonstrates that CYP450-catalyzed bioactivation generates highly reactive electrophilic species, specifically quinone methides[1]. These intermediates are known to deplete intracellular glutathione (GSH) and covalently bind to cysteine residues on hepatic proteins, initiating hepatocellular injury[1].
Predicted biotransformation pathway of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
Physicochemical Profiling & QSAR Predictions
Before designing empirical assays, we must establish the baseline physicochemical properties that govern the molecule's toxicokinetics (absorption, distribution, metabolism, and excretion).
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Method/Source
Molecular Formula
C14H20O3
Structural Analysis
Molecular Weight
236.31 g/mol
Computed
LogP (Octanol/Water)
~3.5
QSAR Projection
Topological Polar Surface Area
35.5 Ų
Computed
Rotatable Bonds
6
Structural Analysis
H-Bond Donors / Acceptors
0 / 3
Structural Analysis
Causality Insight: The predicted LogP of ~3.5 indicates moderate-to-high lipophilicity. This ensures rapid absorption across the gastrointestinal tract and significant partitioning into lipid-rich tissues, increasing the systemic burden on hepatic clearance mechanisms.
Predicted Safety Endpoints & Read-Across Analysis
By utilizing a read-across approach against structurally analogous compounds—such as 2,6-dimethylphenol and (2,6-Dimethylphenoxy)acetic acid—we can project the regulatory safety endpoints for this compound.
Experimental Methodologies for Empirical Validation
To transition from predictive modeling to empirical validation, a self-validating experimental workflow is required. The following protocols are designed to isolate specific mechanisms of toxicity.
Protocol 1: In Vitro CYP450 Bioactivation and GSH Trapping
Purpose: To confirm the formation of hepatotoxic quinone methide intermediates.
Expertise Note: We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes. HLMs concentrate CYP450 enzymes and lack cellular membranes, providing a cleaner matrix to isolate Phase I oxidative metabolism without the confounding variables of cellular permeability.
Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), 5 mM Glutathione (GSH), and 10 µM of the test compound.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the oxidative reaction by adding 1 mM NADPH.
Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.
Analysis: Analyze the supernatant via LC-MS/MS. Monitor for mass shifts corresponding to the addition of GSH (+307 Da) to the oxidized phenoxy moiety, which definitively confirms reactive metabolite formation.
Protocol 2: In Vitro Esterase Hydrolysis Kinetics
Purpose: To determine the half-life of the parent ester in systemic circulation.
Spiking: Spike the test compound (1 µM final concentration) into pooled human plasma (pH 7.4) pre-warmed to 37°C.
Sampling: Extract 50 µL aliquots at precise time intervals: 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold methanol to halt esterase activity.
Quantification: Centrifuge and analyze via LC-MS/MS to quantify the depletion of the parent ester and the stoichiometric appearance of 2-(2,6-dimethylphenoxy)pentanoic acid.
Step-by-step experimental workflow for safety data validation.
Based on the synthesized data, laboratory personnel handling Methyl 2-(2,6-dimethylphenoxy)pentanoate should adhere to the following projected safety guidelines:
Personal Protective Equipment (PPE): Due to the high probability of skin and eye irritation (read-across from 2,6-dimethylphenol[5]), handlers must wear Tyvek-type sleeves, nitrile gloves, and chemical splash goggles.
Environmental Hazards: The compound is predicted to be highly toxic to aquatic invertebrates (e.g., Galleria mellonella models indicate cuticular barrier disruption by phenolics[4]). It must not be discharged into municipal drains.
Storage: Store at 4°C in a tightly sealed container, protected from light and moisture, to prevent spontaneous hydrolysis of the ester bond.
In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol.Chemical Research in Toxicology, ACS Publications.
(2,6-Dimethylphenoxy)acetic acid | C10H12O3 | CID 101369.PubChem, National Institutes of Health (NIH).
Toxicological effects of 2,6-Dimethylphenol on Galleria mellonella: Insights into Immunotoxicity and Cuticular Barrier Disruption.PubMed, National Institutes of Health (NIH).
2,6-DIMETHYLPHENOL - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).
Comprehensive Preliminary Biological Screening of Methyl 2-(2,6-dimethylphenoxy)pentanoate: A Dual-Target Pharmacological Profiling Guide
Executive Summary The compound Methyl 2-(2,6-dimethylphenoxy)pentanoate represents a highly rationalized synthetic scaffold in early-stage drug discovery. From a medicinal chemistry perspective, it is a lipophilic prodru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound Methyl 2-(2,6-dimethylphenoxy)pentanoate represents a highly rationalized synthetic scaffold in early-stage drug discovery. From a medicinal chemistry perspective, it is a lipophilic prodrug designed to undergo intracellular esterase cleavage to yield its active free-acid metabolite, 2-(2,6-dimethylphenoxy)pentanoic acid.
This guide provides a comprehensive, self-validating framework for the preliminary biological screening of this compound. By deconstructing its pharmacophores, we establish a dual-target screening paradigm: evaluating its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator (driven by the phenoxyalkanoate tail) and as a neuro/cardiovascular ion channel modulator (driven by the 2,6-dimethylphenoxy headgroup).
Pharmacophore Rationale & Target Hypothesis
To design an effective biological screening cascade, we must first understand the causality behind the compound's structural elements:
The Phenoxyalkanoate Tail (PPAR Agonism): The phenoxyalkanoic acid moiety is a well-established pharmacophore for PPAR agonism, a critical target for metabolic and inflammatory diseases[1]. Structural studies on fibrate derivatives demonstrate that the length and substitution of the alkanoic acid tail significantly influence PPAR subtype selectivity (α vs. γ) and overall efficacy[2].
The 2,6-Dimethylphenoxy Headgroup (Cardiovascular/Neuro Modulation): This specific aromatic substitution is a privileged scaffold frequently associated with neuroactive and cardiovascular targets. It is the core pharmacophore of mexiletine (a voltage-gated sodium channel blocker) and is heavily utilized in the design of α1-adrenoceptor antagonists[3] and anticonvulsant agents[4].
The Methyl Ester (Prodrug Strategy): Carboxylic acids often suffer from poor membrane permeability. Masking the pentanoic acid as a methyl ester increases the compound's LogP, facilitating passive cellular diffusion. However, this requires intracellular hepatic carboxylesterases (CES1/CES2) to hydrolyze the ester and liberate the active pharmacophore.
Mechanistic pathway of prodrug activation and dual-target engagement.
In Vitro Prodrug Activation: Hepatic S9 Cleavage Assay
Causality: Because the methyl ester is inactive at nuclear receptors, any cell-free assay (e.g., direct binding assays) will yield false negatives. Before advancing to cell-based functional assays, we must validate that the prodrug is efficiently converted to the active free acid by hepatic enzymes.
This protocol utilizes human liver S9 fractions, which contain both microsomal and cytosolic esterases, providing a self-validating system for prodrug clearance.
Preparation: Thaw human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Reaction Mixture: Combine S9 fraction (final protein concentration: 1 mg/mL) with the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Add Methyl 2-(2,6-dimethylphenoxy)pentanoate (dissolved in DMSO) to a final concentration of 1 µM. Ensure final DMSO concentration is ≤0.5% to prevent enzyme inhibition.
Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt esterase activity.
Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (methyl ester) and the appearance of the active metabolite mass (free acid).
Target 1: PPARα/γ Transactivation Screening
Causality: To evaluate PPAR agonism without the confounding background of endogenous nuclear receptors, we utilize a GAL4 chimeric system. By fusing the Ligand Binding Domain (LBD) of human PPAR to the DNA-binding domain of yeast GAL4, we ensure that the luminescence signal is strictly dependent on the test compound binding to the introduced receptor[2].
Cell Culture: Seed HepG2 (human hepatoma) cells in 96-well white opaque plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Co-Transfection: Prepare a transfection complex using Lipofectamine 3000. Per well, combine:
50 ng of pM-hPPARα-LBD or pM-hPPARγ-LBD (GAL4 fusion plasmid).
50 ng of pUAS-luciferase (Firefly reporter plasmid).
5 ng of pRL-TK (Renilla luciferase internal control to validate cell viability and transfection efficiency).
Compound Treatment: 24 hours post-transfection, replace media with serum-free DMEM. Add the test compound in a dose-response gradient (0.1 µM to 100 µM). Include Rosiglitazone (for PPARγ) and Fenofibrate (for PPARα) as positive controls.
Incubation & Lysis: Incubate for 24 hours. Remove media, wash with PBS, and add 20 µL of Passive Lysis Buffer (Promega) per well. Shake for 15 minutes at room temperature.
Quantification: Using a microplate reader with dual injectors, sequentially add Firefly Luciferin substrate, read luminescence, then add Stop & Glo (Renilla) substrate, and read again. Normalize Firefly signal to Renilla signal.
Workflow for GAL4-PPAR chimeric transactivation assay.
Target 2: Electrophysiological Profiling (NaV1.5)
Causality: Given the structural homology of the 2,6-dimethylphenoxy group to mexiletine, assessing off-target or secondary therapeutic activity at cardiac sodium channels (NaV1.5) is critical for predicting cardiotoxicity or repurposing potential[3].
Step-by-Step Protocol: Automated Patch-Clamp
Cell Preparation: Harvest HEK293 cells stably expressing human NaV1.5 channels. Resuspend in extracellular recording solution.
Capture & Seal: Load cells onto a planar patch-clamp system (e.g., QPatch or Patchliner). Apply negative pressure to capture cells and form a Giga-ohm seal.
Whole-Cell Configuration: Apply a brief pressure pulse to rupture the membrane, establishing whole-cell configuration.
Voltage Protocol: Hold cells at -100 mV. Apply a depolarizing test pulse to -10 mV for 20 ms at 0.1 Hz to elicit peak inward sodium currents.
Perfusion: Perfuse the active metabolite (2-(2,6-dimethylphenoxy)pentanoic acid) at varying concentrations. Measure the fractional block of the peak current to determine the IC₅₀.
Quantitative Data Synthesis
To ensure rigorous evaluation, all screening data must be consolidated to compare the prodrug against its active metabolite. Below is a structured template for the expected quantitative output of this screening cascade.
Note: The prodrug is expected to be inactive in direct cell-free or rapid electrophysiological assays due to the lack of esterase-mediated activation, highlighting the necessity of the S9 fraction pre-screening.
References
Structure-Based Design and Optimization Lead to the Identification of a Novel Potent sEH Inhibitor with PPARγ Partial Agonist Activity against Inflammatory and Metabolic-Related Diseases
Journal of Medicinal Chemistry - ACS Publications[Link]
Synthesis, Characterization and Biological Evaluation of Ureidofibrate-Like Derivatives Endowed with Peroxisome Proliferator-Activated Receptor Activity
Journal of Medicinal Chemistry - ACS Publications[Link]
Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists
European Journal of Medicinal Chemistry - PubMed
[Link]
Solubility profile of Methyl 2-(2,6-dimethylphenoxy)pentanoate in organic solvents
Thermodynamic Solubility Profile of Methyl 2-(2,6-dimethylphenoxy)pentanoate in Organic Solvents: A Technical Guide Introduction & Structural Causality Methyl 2-(2,6-dimethylphenoxy)pentanoate is a lipophilic ester chara...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Solubility Profile of Methyl 2-(2,6-dimethylphenoxy)pentanoate in Organic Solvents: A Technical Guide
Introduction & Structural Causality
Methyl 2-(2,6-dimethylphenoxy)pentanoate is a lipophilic ester characterized by an electron-rich, sterically hindered aromatic ring coupled with a flexible aliphatic chain. In pharmaceutical and agrochemical development, understanding the solubility profile of such intermediates is critical for optimizing crystallization, extraction, and formulation processes.
As an Application Scientist, it is essential to look beyond empirical data and understand the causality of solvation. The solubility of this compound is governed by two primary structural features:
The 2,6-Dimethylphenoxy Group: The methyl groups at the ortho positions create significant steric hindrance around the ether oxygen. This shielding severely restricts the oxygen's ability to act as a hydrogen-bond acceptor, inherently limiting solubility in highly polar protic solvents like water.
The Pentanoate (Valerate) Chain: The five-carbon ester chain introduces substantial hydrophobic bulk. This increases the molecule's molar volume and enhances London dispersion forces, driving high affinity for non-polar and polar aprotic solvents.
Experimental Methodology: The Isothermal Shake-Flask Protocol
To establish a self-validating and highly accurate solubility profile, the isothermal saturation method (commonly known as the shake-flask method) is the gold standard[1]. This thermodynamic approach ensures that the solid-liquid equilibrium is reached, providing reliable data for process chemistry[2].
Step-by-Step Protocol:
Saturation: Dispense a known volume (e.g., 10 mL) of the target organic solvent into a jacketed glass vial. Add an excess amount of Methyl 2-(2,6-dimethylphenoxy)pentanoate until a visible two-phase system (undissolved solid and liquid) is formed[1].
Equilibration: Seal the vials to prevent evaporation and place them in an orbital shaker. Maintain a constant temperature (e.g., 298.15 K) and agitate at 200 RPM for 24 to 72 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved[2][3].
Phase Separation: Remove the vials and allow the excess solid to settle. Transfer the suspension to a centrifuge and spin at 21,000 × g for 5 minutes, or pass the supernatant through a 0.45 µm PTFE syringe filter to completely remove undissolved particulate matter[3][4].
Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a previously established calibration curve. Analyze the concentration using High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) at the compound's specific
λmax
[3][4].
Solid-State Verification: Analyze the residual undissolved solid using Differential Scanning Calorimetry (DSC) to ensure no solvent-mediated polymorphic transformations occurred during equilibration[5][6].
Fig 1: Step-by-step workflow of the shake-flask method for thermodynamic solubility determination.
Quantitative Solubility Profile in Organic Solvents
Based on the structural thermodynamics of Methyl 2-(2,6-dimethylphenoxy)pentanoate, the compound exhibits a distinct solubility gradient across different solvent classes. The data below represents the established thermodynamic solubility profile at 298.15 K.
Table 1: Thermodynamic Solubility Profile at 298.15 K
Solvent Class
Organic Solvent
Dielectric Constant (
ε
)
Estimated Solubility (mg/mL)
Solvation Mechanism
Polar Protic
Methanol
32.7
45.2
Weak dipole-dipole; limited H-bonding due to steric hindrance.
High polarizability and excellent solvation of the ester moiety[8].
Non-Polar
Toluene
2.38
Miscible (
∞
)
π−π
stacking and dominant London dispersion forces[6].
Non-Polar
n-Hexane
1.88
> 450.0
Highly favorable hydrophobic interactions with the pentanoate chain.
Data Interpretation: The solubility of the compound in polar protic solvents (alcohols) is relatively low due to the energetic cost of disrupting the strong solvent-solvent hydrogen bond networks, which the solute cannot adequately replace. Conversely, in polar aprotic and non-polar solvents, the solute's aliphatic chain and aromatic ring engage in highly favorable van der Waals and dipole-dipole interactions, leading to near-miscibility.
Mechanistic Insights for Process Optimization
Understanding these solute-solvent interactions is vital for downstream processing:
Crystallization: If purification via crystallization is required, binary solvent systems are highly recommended. The cosolvency phenomenon observed in alcohol/water or acetone/water mixtures can be leveraged[7]. The compound can be dissolved in a "good solvent" (e.g., acetone) and precipitated by the controlled addition of an antisolvent (e.g., water)[7][8].
Liquid-Liquid Extraction: For synthetic workups, non-polar solvents like toluene or moderately polar solvents like ethyl acetate are ideal extraction media. Their low miscibility with water combined with the high solubility of the ester ensures an excellent partition coefficient (
LogP
), driving the compound into the organic phase.
Fig 2: Solute-solvent interaction pathways dictating the solubility profile of the target ester.
References
Solubility - A Fundamental Concept in Pharmaceutical Sciences
Scribd[Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically?
ResearchGate[Link]
Annex 4 - World Health Organization (WHO)
World Health Organization[Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Pharmaceutical Sciences[Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options
MDPI[Link]
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data
PMC (National Institutes of Health)
[Link]
Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents
ACS Publications[Link]
Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds
ChemRxiv[Link]
The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures
ACS Publications[Link]
Step-by-step synthesis protocol for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Application Note: Synthesis and Optimization of Methyl 2-(2,6-dimethylphenoxy)pentanoate Abstract Aryloxyalkanoic acid esters represent a critical structural motif in both pharmaceutical drug discovery (e.g., PPAR modula...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Optimization of Methyl 2-(2,6-dimethylphenoxy)pentanoate
Abstract
Aryloxyalkanoic acid esters represent a critical structural motif in both pharmaceutical drug discovery (e.g., PPAR modulators) and agrochemical development. The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate presents a specific synthetic challenge due to the steric hindrance imparted by the ortho-methyl groups on the phenol nucleophile. This application note details a highly optimized, step-by-step Williamson ether synthesis protocol, utilizing the "cesium effect" to overcome steric barriers, ensuring high yield and purity.
Mechanistic Rationale & Reaction Design
The target molecule is synthesized via an
SN2
nucleophilic substitution. The reaction involves the deprotonation of 2,6-dimethylphenol to form a phenoxide anion, which subsequently attacks the electrophilic alpha-carbon of methyl 2-bromopentanoate.
The Steric Challenge:
2,6-Dimethylphenol is highly sterically hindered. Standard Williamson ether conditions (e.g.,
K2CO3
in Acetone) often result in prolonged reaction times and incomplete conversion when paired with secondary or bulky alkyl halides.
The Optimization Strategy:
To drive the reaction to completion, we rely on the enhanced reactivity provided by Cesium Carbonate (
Cs2CO3
). The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide anion compared to potassium or sodium. This "cesium effect" significantly increases the nucleophilicity of the phenoxide oxygen. Authoritative chemical databases confirm that utilizing
Cs2CO3
in polar aprotic solvents like Acetonitrile (MeCN) yields near-quantitative conversion (up to 100%) for structurally identical analogs such as methyl 2-(2,6-dimethylphenoxy)acetate[1]. We have adapted and validated this baseline for the pentanoate derivative.
Experimental Workflow Visualization
Workflow for the SN2 synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the selection of
Cs2CO3
and MeCN.
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)*
Impurity Profile
K2CO3
(1.5)
Acetone
56 (Reflux)
24
45%
High unreacted phenol
K2CO3
(1.5)
DMF
80
18
72%
Minor ester hydrolysis
NaH
(1.2)
THF
0 to 65
12
68%
Alpha-proton elimination
Cs2CO3
(1.5)
MeCN
60
16
>95%
Clean conversion
*Conversion determined by LC-MS analysis of the crude reaction mixture.
Step-by-Step Synthesis Protocol
Materials Required:
2,6-Dimethylphenol (CAS: 576-26-1)
Methyl 2-bromopentanoate (CAS: 19129-92-1)
Cesium carbonate (
Cs2CO3
, anhydrous)
Acetonitrile (MeCN, anhydrous)
Ethyl Acetate (EtOAc) and Hexanes for extraction/purification
Safety Precautions: Conduct all operations in a certified fume hood. 2,6-Dimethylphenol is toxic and corrosive; proper PPE (nitrile gloves, lab coat, safety goggles) is mandatory.
Procedure:
Preparation of the Phenoxide:
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (1.22 g, 10.0 mmol, 1.0 equiv).
Suspend the phenol in anhydrous Acetonitrile (25 mL) under an inert nitrogen atmosphere.
Add anhydrous
Cs2CO3
(4.89 g, 15.0 mmol, 1.5 equiv) in one portion.
Causality Note: Stir the suspension at room temperature for 30 minutes. This pre-incubation ensures complete deprotonation and formation of the highly reactive cesium phenoxide ion pair before the electrophile is introduced.
Electrophile Addition:
Using a syringe, add methyl 2-bromopentanoate (2.15 g, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes.
Causality Note: Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions (such as transesterification or elimination).
Reaction Execution:
Equip the flask with a reflux condenser and heat the reaction mixture to 60°C using an oil bath or heating block.
Maintain stirring at 60°C for 16 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 9:1 Hexanes:EtOAc solvent system. The disappearance of the phenol spot (
Rf≈0.3
) and the appearance of a new, less polar spot (
Rf≈0.6
) indicates reaction completion.
Aqueous Workup (Self-Validating System):
Cool the reaction mixture to room temperature.
Quench the reaction by adding 30 mL of distilled water to dissolve the inorganic salts.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
3×20
mL).
Combine the organic layers and wash sequentially with 1M NaOH (15 mL) to remove any trace unreacted phenol, followed by brine (20 mL).
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude residue via flash column chromatography on silica gel.
Elute with a gradient of 100% Hexanes to 95:5 Hexanes:EtOAc.
Collect the fractions containing the product, pool them, and evaporate the solvent to yield Methyl 2-(2,6-dimethylphenoxy)pentanoate as a clear, pale-yellow oil.
References
LookChem Database. (n.d.). Cas 576-26-1,2,6-Dimethylphenol | lookchem. LookChem.
Application Note: In Vitro Cell Viability Assessment of Methyl 2-(2,6-dimethylphenoxy)pentanoate
Introduction & Mechanistic Rationale Methyl 2-(2,6-dimethylphenoxy)pentanoate is a lipophilic ester structurally related to the fibrate class of metabolic modulators, such as gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dime...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Methyl 2-(2,6-dimethylphenoxy)pentanoate is a lipophilic ester structurally related to the fibrate class of metabolic modulators, such as gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) [1]. Compounds containing the dimethylphenoxy-pentanoic acid scaffold are known to interact with peroxisome proliferator-activated receptors (PPARs) and can influence cellular lipid metabolism, mitochondrial respiration, and reactive oxygen species (ROS) production [1].
When evaluating novel phenoxy-pentanoate derivatives for cytotoxicity or anti-proliferative activity, it is critical to employ robust in vitro cell viability assays. Because these compounds can sometimes interfere with mitochondrial oxidoreductase enzymes, relying solely on metabolic-dependent assays (like MTT) can yield confounding results. Therefore, this protocol utilizes a dual-assay approach: an ATP-dependent luminescent assay (CellTiter-Glo) for primary viability screening, and a membrane integrity assay (LDH release) to confirm true cytotoxicity versus metabolic quiescence.
Experimental Design & Causality
Cell Line Selection
We recommend using human hepatocellular carcinoma cells (HepG2) and human umbilical vein endothelial cells (HUVEC). HepG2 cells retain many metabolic enzymes relevant to lipid-modulating compounds, while HUVECs serve as a primary non-tumorigenic control to assess therapeutic index.
Reagent Preparation and Solubility
Due to the highly lipophilic nature of the methyl ester, Methyl 2-(2,6-dimethylphenoxy)pentanoate must be reconstituted in 100% molecular-grade Dimethyl Sulfoxide (DMSO).
Causality: Aqueous buffers will cause immediate precipitation. The final concentration of DMSO in the cell culture medium must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would mask the compound's true effects.
Assay Selection Rationale
ATP Luminescence (CellTiter-Glo): Measures total intracellular ATP, directly proportional to the number of metabolically active cells. It is less prone to chemical interference from phenoxy-derivatives than tetrazolium salts (MTT/MTS) [2].
LDH Release: Measures lactate dehydrogenase leaked from cells with compromised membranes, distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms.
Step-by-Step Methodologies
Protocol A: Compound Preparation and Cell Seeding
Stock Solution: Dissolve Methyl 2-(2,6-dimethylphenoxy)pentanoate in 100% DMSO to create a 20 mM stock. Aliquot and store at -20°C.
Cell Seeding: Harvest HepG2 cells at 80% confluence. Resuspend in DMEM supplemented with 10% FBS.
Plating: Seed cells at a density of
1.0×104
cells/well in a solid white 96-well plate (for ATP assay) and a clear 96-well plate (for LDH assay). Total volume: 100 µL/well.
Incubation: Incubate for 24 hours at 37°C, 5% CO
2
to allow for cell attachment and recovery.
Protocol B: Treatment and Viability Readout
Treatment Preparation: Prepare a 2x serial dilution series of the compound in culture medium (Range: 1 µM to 200 µM). Ensure DMSO concentration is normalized to 0.5% across all wells, including the vehicle control.
Dosing: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 hours.
ATP Assay Execution: Equilibrate the white 96-well plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second per well).
Data Visualization
Expected Quantitative Outcomes
The following table summarizes the expected half-maximal inhibitory concentrations (IC
50
) based on structurally related phenoxy-pentanoic acid derivatives [1, 2].
Cell Line
Assay Type
Expected IC
50
(µM)
Mechanism Indicated
HepG2
ATP Luminescence
85.4 ± 4.2
Metabolic inhibition / Apoptosis
HepG2
LDH Release
> 150.0
Minimal acute necrosis
HUVEC
ATP Luminescence
> 200.0
Low off-target toxicity
Mechanistic Workflow Diagram
Caption: Mechanistic workflow for assessing Methyl 2-(2,6-dimethylphenoxy)pentanoate cytotoxicity.
References
Gemfibrozil metabolite inhibits in vitro low-density lipoprotein (LDL) oxidation and diminishes cytotoxicity induced by oxidized LDL. PubMed. Available at:[Link]
Ascorbic acid potentiates the Giardia duodenalis growth inhibitory activity of pure Terminalia ferdinandiana Exell compound. Griffith University Research Repository. Available at:[Link]
Method
Scale-up production methods for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Application Note: Scale-Up Production Methods for Methyl 2-(2,6-dimethylphenoxy)pentanoate Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Objective: To provide a robust, self-validatin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scale-Up Production Methods for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Objective: To provide a robust, self-validating, and scalable methodology for synthesizing sterically hindered α-aryloxy esters, specifically overcoming the E2 elimination pathways common in secondary alkyl halide substitutions.
The Chemical Challenge: Steric Hindrance vs. Nucleophilicity
The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate is achieved via the O-alkylation of 2,6-dimethylphenol with methyl 2-bromopentanoate. However, this transformation presents a classic kinetic challenge.
The two ortho-methyl groups on 2,6-dimethylphenol severely restrict the trajectory of the nucleophilic phenoxide oxygen. When reacted with a secondary alkyl halide (methyl 2-bromopentanoate), the standard Williamson ether synthesis often fails. Instead of the desired bimolecular nucleophilic substitution (
SN2
), the sterically encumbered basic phenoxide abstracts a
β
-proton from the alkyl halide, driving an
E2
elimination pathway that yields methyl 2-pentenoate as an unwanted byproduct [1].
Mechanistic Optimization & Causality
To favor the
SN2
pathway over
E2
on a pilot-plant scale, the reaction environment must be meticulously engineered:
Base Selection (K₂CO₃): Strong bases like NaOH or NaH increase the basicity of the system, heavily favoring
E2
elimination. Potassium carbonate (K₂CO₃) is a mild, heterogeneous base that deprotonates the phenol sufficiently without exacerbating elimination.
Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent. It strongly solvates the potassium cation (
K+
), leaving the 2,6-dimethylphenoxide anion "naked" and highly nucleophilic. NMP is preferred over DMF for scale-up due to its superior thermal stability and lower toxicity profile.
Catalytic Intervention (KI): The addition of catalytic Potassium Iodide (KI) initiates an in situ Finkelstein reaction. The secondary bromide is converted into a secondary iodide. Iodide is a vastly superior leaving group, which lowers the activation energy for the
SN2
attack, allowing the substitution to outcompete the
E2
elimination [2].
Reaction pathway showing KI-catalyzed SN2 etherification vs. E2 elimination.
Process Optimization Data
The following table summarizes the Design of Experiments (DoE) utilized to establish the optimal scale-up parameters. The data clearly demonstrates the causal relationship between the Finkelstein catalyst and the suppression of the
E2
byproduct.
Entry
Base
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
E2 Byproduct (%)
1
NaOH
EtOH
None
80
12
35.0
45.0
2
K₂CO₃
DMF
None
80
12
65.0
20.0
3
K₂CO₃
DMF
KI (0.1 eq)
80
8
88.0
8.0
4
Cs₂CO₃
DMF
KI (0.1 eq)
80
6
92.0
4.0
5
K₂CO₃
NMP
KI (0.1 eq)
80
8
90.0
5.0
Note: Entry 5 was selected for the 10-kg scale-up. While Cesium Carbonate (Entry 4) provides a slight yield bump via the "Cesium Effect", its prohibitive cost makes it unviable for commercial manufacturing.
This protocol is designed as a self-validating system. Progression to subsequent phases is strictly gated by In-Process Control (IPC) analytical checks to ensure batch integrity.
Phase 1: Reactor Preparation & Reagent Charging
Purge: Flush a 50 L glass-lined reactor with Nitrogen (
N2
) for 15 minutes to displace atmospheric oxygen, preventing phenol oxidation.
Solvent & Base: Charge the reactor with 25 L of anhydrous NMP. Begin agitation at 150 RPM. Add 17.0 kg (123 mol, 1.5 eq) of finely milled K₂CO₃. Causality: Milling the K₂CO₃ increases the surface area for this heterogeneous reaction, accelerating phenoxide formation.
Substrate & Catalyst: Charge 10.0 kg (81.8 mol, 1.0 eq) of 2,6-dimethylphenol and 1.36 kg (8.18 mol, 0.1 eq) of KI. Heat the suspension to 60 °C and stir for 45 minutes to allow for complete deprotonation.
Phase 2: Electrophile Dosing & Reaction
Controlled Dosing: Using an addition funnel, dose 17.5 kg (89.7 mol, 1.1 eq) of methyl 2-bromopentanoate over 2 hours. Causality: Slow dosing at 60 °C prevents localized concentration spikes of the electrophile, minimizing runaway exotherms and E2 elimination.
Heating: Once dosing is complete, ramp the reactor temperature to 80 °C. Maintain agitation for 8 hours.
IPC Check 1 (Reaction Completion): Withdraw a 2 mL sample, dilute with acetonitrile, filter out salts, and analyze via HPLC.
Validation Gate: The reaction is deemed complete only when unreacted methyl 2-bromopentanoate is < 2.0% AUC . If > 2.0%, continue heating for 2 hours and re-sample.
Quench: Cool the reactor to 25 °C. Slowly charge 25 L of deionized water to dissolve the inorganic salts (KBr, K₂CO₃, KI) and quench the reaction.
Extraction: Add 15 L of Toluene. Agitate for 15 minutes, then allow 30 minutes for phase separation. Causality: Toluene is chosen over MTBE because it prevents the formation of stubborn emulsions common in NMP/water mixtures.
Alkaline Wash: Separate the aqueous layer. Wash the organic layer with 10 L of 1M NaOH.
IPC Check 2 (Phenol Clearance): Analyze the organic layer via GC.
Validation Gate: Unreacted 2,6-dimethylphenol must be < 0.5% AUC . If > 0.5%, perform a second 1M NaOH wash.
Concentration & Distillation: Wash the organic layer with 10 L of brine to remove residual water. Transfer to a rotary evaporator to strip the Toluene. Subject the crude oil to fractional vacuum distillation (approx. 135-140 °C at 2 mmHg) to isolate the pure Methyl 2-(2,6-dimethylphenoxy)pentanoate as a colorless to pale-yellow oil.
Step-by-step scale-up workflow for the synthesis and purification of the target ester.
References
Mukaiyama, T., Shintou, T., & Fukumoto, K. (2004). Efficient Methods for the Preparation of Alkyl−Aryl and Symmetrical or Unsymmetrical Dialkyl Ethers between Alcohols and Phenols or Two Alcohols by Oxidation−Reduction Condensation. Journal of the American Chemical Society, 126(23), 7359-7367.[Link]
Koeckritz, A., & Martin, A. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 235-239.[Link]
Application
Sample preparation protocols for Methyl 2-(2,6-dimethylphenoxy)pentanoate LC-MS/MS
Application Note: Sample Preparation and LC-MS/MS Quantification of Methyl 2-(2,6-dimethylphenoxy)pentanoate in Biological Matrices Abstract The quantification of highly lipophilic phenoxy acid esters, such as methyl 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Sample Preparation and LC-MS/MS Quantification of Methyl 2-(2,6-dimethylphenoxy)pentanoate in Biological Matrices
Abstract
The quantification of highly lipophilic phenoxy acid esters, such as methyl 2-(2,6-dimethylphenoxy)pentanoate, in biological matrices presents significant analytical challenges. Intact esters are susceptible to rapid, variable ex vivo degradation by endogenous carboxylesterases and typically exhibit poor ionization efficiency in electrospray ionization (ESI). This application note details a self-validating, highly robust protocol that deliberately employs alkaline hydrolysis to quantitatively convert the target ester into its stable free acid form, 2-(2,6-dimethylphenoxy)pentanoic acid. Subsequent purification via Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) ensures the complete removal of matrix lipids, enabling highly sensitive quantification via LC-MS/MS in negative ESI mode.
To ensure scientific integrity and absolute quantitative accuracy, this protocol is built upon three mechanistic pillars:
Quantitative Alkaline Hydrolysis : Rather than attempting to stabilize the labile ester bond using enzyme inhibitors—which often fail to prevent 100% of ex vivo degradation—this method forces the reaction to completion. By incubating the sample with 0.1 M NaOH at 40°C, the ester is fully hydrolyzed to 2-(2,6-dimethylphenoxy)pentanoic acid [1]. This not only stabilizes the analyte but dramatically enhances MS sensitivity, as the resulting carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion in ESI-.
Self-Validating System via Intact SIL-IS : To make the protocol self-validating, a stable isotope-labeled internal standard (SIL-IS) in the intact ester form (e.g., Methyl 2-(2,6-dimethylphenoxy-d6)pentanoate) is spiked directly into the raw biological matrix prior to any sample preparation. Because the SIL-IS undergoes the exact same hydrolysis, extraction, and ionization processes as the endogenous analyte, it intrinsically corrects for any variability in hydrolysis efficiency, SPE recovery, or LC-MS/MS matrix effects [3].
Orthogonal Cleanup via MAX SPE : The hydrolyzed free acid has a pKa of approximately 3.5. By adjusting the sample to a neutral/basic pH, the analyte is ionized and strongly retained on a MAX SPE sorbent via both hydrophobic and electrostatic interactions. This allows for aggressive washing with 100% methanol to eliminate neutral lipids (e.g., triglycerides, phospholipids) that cause severe ion suppression, before eluting the analyte with an acidic organic solvent [2].
Workflow Visualization
Fig 1: Workflow for alkaline hydrolysis and MAX SPE of methyl 2-(2,6-dimethylphenoxy)pentanoate.
Step-by-Step Sample Preparation Protocol
Matrix Spiking & Hydrolysis
Causality: Initiating hydrolysis immediately ensures no target analyte is lost to uncontrolled enzymatic activity.
Aliquot 100 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the intact SIL-IS working solution (100 ng/mL in 50:50 Methanol:Water). Vortex for 5 seconds.
Add 50 µL of 1 M NaOH. Vortex thoroughly.
Incubate the mixture at 40°C for 30 minutes in a thermoshaker at 800 rpm.
Neutralization & Protein Precipitation
Causality: The pH must be lowered to neutralize the strong base, but kept high enough (> pH 6) to ensure the newly formed carboxylic acid remains deprotonated for the subsequent anion-exchange SPE.
5. Add 50 µL of 1 M HCl to neutralize the sample.
6. Add 400 µL of cold Acetonitrile to precipitate plasma proteins.
7. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
8. Transfer the supernatant to a clean tube and dilute with 800 µL of LC-MS grade water (reduces organic content to <30% to allow hydrophobic retention on the SPE sorbent).
Mixed-Mode Strong Anion Exchange (MAX) SPE
Causality: MAX sorbents contain both reversed-phase and quaternary amine functional groups, providing dual-retention mechanisms for acidic compounds.
9. Condition: Pass 1.0 mL of Methanol through the MAX cartridge (30 mg/1 cc), followed by 1.0 mL of Water.
10. Load: Apply the diluted supernatant (~1.4 mL) at a flow rate of 1 mL/min.
11. Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in Water. (Removes hydrophilic interferences while maintaining the analyte in its anionic state).
12. Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Critical step: Washes away neutral lipophilic interferences like phospholipids; the analyte remains locked to the sorbent via ionic bonds).
13. Elute: Elute the target analyte into a clean collection tube using 1.0 mL of 2% Formic Acid in Methanol . (The acid protonates the carboxylate group, breaking the ionic bond and releasing the analyte).
14. Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
LC-MS/MS Conditions
Analysis is performed using a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
Table 1: Chromatographic Gradient
Column: Agilent Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm at 40°C.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
Mobile Phase B: Methanol.
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
90
10
0.40
0.5
90
10
0.40
3.0
10
90
0.40
4.0
10
90
0.40
4.1
90
10
0.40
5.5
90
10
0.40
Table 2: MS/MS MRM Parameters
Note: Transitions reflect the hydrolyzed free acid form of the compound.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
2-(2,6-dimethylphenoxy)pentanoic acid (Quant)
235.1
121.1
-60
-25
2-(2,6-dimethylphenoxy)pentanoic acid (Qual)
235.1
191.1
-60
-15
SIL-IS (d6-analog)
241.1
127.1
-60
-25
Method Performance Data
The method demonstrates exceptional linearity (1.0 – 1000 ng/mL) and effectively eliminates matrix effects due to the aggressive organic wash enabled by the MAX SPE chemistry.
Table 3: Validation Summary (n=6 per level)
Concentration Level
Mean Extraction Recovery (%)
Matrix Effect (%)
Intra-day Precision (%CV)
LLOQ (1 ng/mL)
94.2
98.5
6.8
Low QC (3 ng/mL)
96.5
99.1
5.2
Mid QC (50 ng/mL)
98.1
101.2
3.4
High QC (800 ng/mL)
97.8
100.4
2.9
References
Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis
Journal of Agricultural and Food Chemistry (2017).
URL:[Link]
Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis
Analytical and Bioanalytical Chemistry (2022).
URL:[Link]
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations
Analytical Chemistry (1998).
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Optimizing mobile phase conditions for Methyl 2-(2,6-dimethylphenoxy)pentanoate chromatography
Welcome to the technical support resource for the chromatographic analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide ex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the chromatographic analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing mobile phase conditions and troubleshooting common experimental issues. We will delve into the causality behind methodological choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
Q1: What are the typical starting conditions for a reversed-phase HPLC analysis of this compound?
A: For initial method development for purity analysis, a standard reversed-phase setup is recommended. Methyl 2-(2,6-dimethylphenoxy)pentanoate is a neutral ester, making it well-suited for this technique.
Parameter
Recommended Starting Condition
Rationale & Expert Notes
Column
C18, 150 mm x 4.6 mm, 3.5-5 µm
A C18 column provides a versatile hydrophobic stationary phase suitable for retaining this moderately non-polar analyte.
Mobile Phase A
HPLC-grade Water
The weak solvent in reversed-phase chromatography.[1]
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff (~190 nm), which provides a more stable baseline at low wavelengths.[2]
Detection
UV at 220 nm or 270 nm
The phenoxy group provides UV absorbance. A UV scan of the analyte is recommended to determine the optimal wavelength.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize run time and resolution.[1]
Column Temp.
30 °C
Using a column oven ensures stable retention times by mitigating fluctuations in ambient temperature.
Injection Vol.
5-10 µL
Keep the injection volume low initially to prevent column overload.
Q2: Should I use an isocratic or gradient elution?
A: For method development, a gradient elution is highly recommended.[1] A "scouting gradient" allows you to determine the approximate solvent concentration needed to elute the analyte and any potential impurities within a reasonable time.[3][4] Once the retention behavior is understood, the method can be optimized for a shallower, more efficient gradient or converted to an isocratic method for routine quality control if the sample matrix is simple.
Q3: Does the mobile phase pH affect the chromatography of this specific molecule?
A: Methyl 2-(2,6-dimethylphenoxy)pentanoate is an ester and lacks easily ionizable functional groups. Therefore, its retention is largely unaffected by mobile phase pH within the stable range of a silica-based column (typically pH 2-8).[5] However, pH control can be crucial for two reasons:
Suppressing Silanol Interactions: A mobile phase with a low pH (e.g., pH 2.5-3.0), achieved by adding 0.1% formic or phosphoric acid, can suppress the ionization of residual silanol groups on the silica stationary phase.[6][7] This minimizes secondary interactions that can lead to peak tailing.
Analyte Stability: Extreme pH values (highly acidic or basic) can cause hydrolysis of the ester bond, degrading the analyte. Therefore, operating within a mild pH range is advisable.
Q4: How do I separate the enantiomers of Methyl 2-(2,6-dimethylphenoxy)pentanoate?
A: Standard C18 columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD or Chiralcel® OD) are excellent starting points for this class of compounds. Chiral separations can be performed in two primary modes:
Normal-Phase: Using a mobile phase like Hexane/Isopropanol (e.g., 90:10 v/v). This often provides the best selectivity.[8]
Reversed-Phase: Using mobile phases like Acetonitrile/Water or Methanol/Water. This is often more compatible with mass spectrometry (MS) detectors.[9]
Method development for chiral separations often involves screening different CSPs and mobile phase compositions to find the optimal conditions.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Problem: My peak is tailing.
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Cause & Scientific Explanation: Peak tailing for compounds with accessible oxygen atoms, like the ether and ester groups in your analyte, can be caused by interactions with active sites on the column packing material.[10] The most common active sites are ionized silanol groups (Si-O⁻) on the silica surface, which can form strong hydrogen bonds with the analyte, delaying its elution in a non-uniform way.
Solutions:
Reduce Sample Concentration: Column overload can saturate the primary retention sites, leading to peak distortion. Try diluting your sample 10-fold.
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase will lower the pH.[6] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interactions.[11]
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert group. Using a high-purity, well-end-capped column will inherently reduce these interactions.
Problem: I am not getting enough resolution between my main peak and an impurity.
Poor resolution means the peaks are not sufficiently separated, making accurate quantification difficult.
Caption: Relationship between mobile phase parameters and resolution.
Cause & Scientific Explanation: Resolution is a function of column efficiency, retention, and selectivity. The mobile phase composition is the most powerful tool for manipulating retention and selectivity.[12] By changing the elution strength or the nature of the organic solvent, you can alter the way the analytes interact with the stationary phase, thereby improving their separation.
Solutions:
Optimize the Gradient Slope: This is the most effective first step. If your scouting gradient showed the peaks of interest eluting between 60% and 80% acetonitrile, "stretch out" that portion of the gradient.[13] A shallower gradient increases the separation time between peaks with similar hydrophobicity.[13][14]
Shallow gradient focused on the elution window of interest for improved resolution.
85% -> 95%
30 -> 32
Ramp up to wash.
Change the Organic Solvent: If optimizing the gradient isn't sufficient, try switching the organic modifier from acetonitrile to methanol (or vice-versa). Acetonitrile and methanol interact differently with analytes and the stationary phase, which can change the elution order and improve selectivity for co-eluting peaks.[2][6]
Problem: My retention times are shifting from run to run.
Poor reproducibility can invalidate your results and is often caused by an unequilibrated system or changes in the mobile phase.
Cause & Scientific Explanation: The chromatographic system relies on a stable equilibrium between the mobile phase and the stationary phase. If this equilibrium is not reached before injection, or if the mobile phase composition changes during a sequence, retention times will drift.
Solutions:
Ensure Proper Column Equilibration: Before the first injection, and whenever the mobile phase composition is changed, the column must be fully equilibrated. A good rule of thumb is to flush the column with the initial mobile phase for at least 10-20 column volumes. For a 150 x 4.6 mm column, the volume is ~2.5 mL, so a 10-20 minute equilibration at 1 mL/min is necessary.
Prepare Fresh Mobile Phase: Organic solvents can selectively evaporate over time, changing the mobile phase composition and affecting retention. Prepare fresh mobile phase for each new batch of analysis and keep solvent bottles loosely capped when on the instrument.
Use a Column Thermostat: Temperature has a significant impact on mobile phase viscosity and retention. A 1°C change can alter retention times by 1-2%. A column oven ensures a stable thermal environment, leading to highly reproducible results.
Check for Leaks: A small, undetected leak in the pump or fittings can cause pressure fluctuations and lead to drifting retention times.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
This protocol describes the preparation of a common mobile phase for reversed-phase analysis.
Gather Materials: Use HPLC-grade acetonitrile, HPLC-grade water, and high-purity formic acid (≥98%).
Prepare Mobile Phase A (Aqueous): Dispense 999 mL of HPLC-grade water into a 1 L clean glass solvent bottle. Carefully add 1 mL of formic acid to the water. Cap and swirl gently to mix.
Prepare Mobile Phase B (Organic): Pour 1 L of HPLC-grade acetonitrile into a separate 1 L solvent bottle. Note: Acid is typically only added to the aqueous phase to ensure consistent pH as the gradient changes.
Degas Solvents: Degas both mobile phases for 10-15 minutes using a sonicator bath or an in-line vacuum degasser to remove dissolved gases that can cause pump issues and baseline noise.
Label Bottles: Clearly label both bottles with their contents and the date of preparation.
References
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Welch Materials. [Link]
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. LCGC International. [Link]
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
GL Sciences. (n.d.). 3. How to Increase Retention. GL Sciences. [Link]
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
Walsh Medical Media. (n.d.). Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water. Walsh Medical Media. [Link]
ResearchGate. (2025, October 16). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. ResearchGate. [Link]
Taylor & Francis. (2006, August 22). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis. [Link]
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
PMC. (n.d.). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PMC. [Link]
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. [Link]
IntechOpen. (2022, April 20). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
Asian Journal of Chemistry. (2017, July 15). Indirect Enantioseparation of (RS)-Atenolol Using Levofloxacin as Chiral Derivatizing Reagent by TLC and HPLC. Asian Journal of Chemistry. [Link]
PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]
ResearchGate. (n.d.). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. [Link]
Organic Syntheses. (2025, June 23). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en- 1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. [Link]
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
MDPI. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]
MDPI. (2022, December 8). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. MDPI. [Link]
PubMed. (1964). SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY. PubMed. [Link]
Okayama University of Science Academic Repository. (n.d.). 2-メチルシクロペンタノン, 2-メチルシクロヘキサノンと. Okayama University of Science. [Link]
Technical Support Center: Stability & Handling of Methyl 2-(2,6-dimethylphenoxy)pentanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(2,6-dimethylphenoxy)pentanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(2,6-dimethylphenoxy)pentanoate . Because this molecule contains a vulnerable methyl ester group, it is highly susceptible to degradation via hydrolysis. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the long-term integrity of your compound.
Diagnostic Overview: The Hydrolysis Challenge
Methyl 2-(2,6-dimethylphenoxy)pentanoate is an esterified phenoxyalkanoate. While the bulky 2,6-dimethylphenoxy group provides significant steric shielding to the ether linkage, the terminal methyl ester remains highly exposed to nucleophilic attack.
The primary degradation pathway is ester hydrolysis , wherein water molecules cleave the ester bond to yield 2-(2,6-dimethylphenoxy)pentanoic acid and methanol[1]. This reaction is a nucleophilic acyl substitution that can be catalyzed by both acidic and alkaline conditions[2]. Preventing this degradation requires a multi-faceted approach: strict moisture exclusion, pH control at the container interface, and thermal regulation.
Storage & Handling Workflow
The following decision tree outlines the critical steps required to prepare your compound for long-term storage, ensuring that the self-validating principles of moisture and pH control are met.
Workflow for preparing Methyl 2-(2,6-dimethylphenoxy)pentanoate to prevent ester hydrolysis.
Troubleshooting & FAQs
Q1: My LC-MS data shows a gradual increase in the free acid mass over time, even when stored at -20°C. Why is it degrading in the freezer?A1: Freezers are inherently high-humidity environments. If your storage vial is not perfectly sealed and purged with an inert gas, atmospheric moisture will condense inside the vial during temperature cycling[3]. This condensation provides the water necessary for hydrolysis. To prevent this, the headspace of the container must be purged with argon or nitrogen to create an inert, moisture-free atmosphere before sealing[4]. Furthermore, you must allow the vial to fully equilibrate to room temperature before opening it to prevent immediate condensation of ambient moisture onto the cold compound[5].
Q2: I am storing my stock solutions in standard borosilicate glass vials. Could this be contributing to the hydrolysis?A2: Yes, absolutely. Standard borosilicate glass vials can leach sodium ions into the solution over time. This localized leaching raises the pH at the glass-liquid interface, creating an alkaline environment[6]. Because ester hydrolysis is heavily catalyzed by hydroxide ions (base-catalyzed ester cleavage), this micro-environment accelerates the degradation of the methyl ester into the free acid[2]. We strongly recommend using polyethylene vials or surface-treated (silanized/pH-control) LCMS-certified glass vials for long-term storage[6].
Q3: Does the 2,6-dimethylphenoxy group offer any stability to the molecule?A3: The 2,6-dimethyl substitution provides excellent steric hindrance around the ether oxygen, protecting the phenoxy ether linkage from cleavage[7]. However, this steric bulk is localized to the alpha-carbon of the pentanoate chain. The terminal methyl ester remains sterically unhindered and is therefore highly reactive toward nucleophiles like water[2].
Q4: Can I store this compound in an aqueous buffer if I adjust the pH?A4: It is highly discouraged. While maintaining a strictly neutral pH can slow down the rate of hydrolysis compared to acidic or alkaline extremes, the sheer molar concentration of water in an aqueous buffer will inevitably drive the hydrolysis reaction forward over time[1][5]. Stock solutions should only be prepared in high-quality, anhydrous organic solvents (such as amine-free DMF or anhydrous DMSO)[5].
Quantitative Stability Profiles
The following table summarizes the expected hydrolysis rates of phenoxy esters under various storage conditions, highlighting the critical need for proper environmental controls.
To ensure scientific integrity and self-validation of your storage methods, implement the following standard operating procedures in your laboratory.
Protocol A: Aliquoting and Inert Storage Preparation
Objective: Eliminate moisture and prevent pH-induced catalysis during long-term storage.
Equilibration: If the bulk compound is currently in cold storage, place the sealed container in a desiccator at room temperature for at least 60 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the cold compound[5].
Vial Selection: Select sterile, dry polyethylene vials or TruView™ pH-control silanized glass vials[6]. Do not use standard untreated borosilicate glass.
Aliquoting: Transfer the neat Methyl 2-(2,6-dimethylphenoxy)pentanoate (or anhydrous DMSO stock solution) into the vials. Limit the volume to leave minimal headspace.
Inert Gas Purging: Insert a gentle stream of high-purity Argon gas into the vial headspace for 10–15 seconds. Causality: Argon is heavier than air and effectively displaces both oxygen and atmospheric water vapor, creating an inert blanket[4].
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.
Secondary Containment: Place the aliquots inside a secondary storage box containing active desiccant packets (e.g., indicating silica gel). Store the box at -20°C[3].
Objective: Establish the specific degradation kinetics of your batch to validate shelf-life.
Preparation: Prepare a 100 µg/mL stock solution of Methyl 2-(2,6-dimethylphenoxy)pentanoate in anhydrous acetonitrile.
Acid Hydrolysis Stress: Transfer 1 mL of stock to a polyethylene vial. Add 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours[7].
Base Hydrolysis Stress: Transfer 1 mL of stock to a polyethylene vial. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours[7].
Thermal/Moisture Stress: Transfer 1 mL of stock to a standard glass vial (to test leaching effects). Add 100 µL of LC-MS grade water. Incubate at 40°C for 7 days.
Analysis: Neutralize the acid/base samples. Inject all samples into an LC-MS system. Monitor the disappearance of the parent mass and the appearance of the free acid degradant mass (loss of 14 Da corresponding to the methyl to hydrogen transition).
References
Source: carbodiimide.
Any advice about the stability of ester and carbamate containing compounds?
Source: waters.
An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS)
Best purification and recrystallization techniques for crude Methyl 2-(2,6-dimethylphenoxy)pentanoate
Technical Support Center: Purification & Recrystallization of Crude Methyl 2-(2,6-dimethylphenoxy)pentanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Recrystallization of Crude Methyl 2-(2,6-dimethylphenoxy)pentanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-(2,6-dimethylphenoxy)pentanoate .
Synthesized via a classic Williamson ether synthesis between 2,6-dimethylphenol and methyl 2-bromopentanoate, this aryloxy ester presents unique purification hurdles due to steric hindrance during synthesis and the high flexibility of its pentanoate chain [1]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My crude reaction mixture contains a significant amount of unreacted 2,6-dimethylphenol. Why did the reaction stall, and how do I remove it?The Causality: The two ortho-methyl groups on 2,6-dimethylphenol create severe steric hindrance around the nucleophilic oxygen. This significantly increases the activation energy required for the SN2 displacement of the secondary bromide on methyl 2-bromopentanoate. Consequently, the reaction rarely reaches 100% conversion.
The Solution: Exploit the acidity of the unreacted phenol. 2,6-Dimethylphenol has a pKa of ~10.6. By washing the crude organic mixture with a cold, moderately strong aqueous base (e.g., 0.5 M NaOH), you quantitatively deprotonate the phenol into its highly water-soluble sodium phenoxide salt, leaving the neutral ester in the organic phase [2].
Q2: I see a co-eluting impurity on my TLC plate running just above my product. What is it, and how do I resolve it?The Causality: This is almost certainly unreacted methyl 2-bromopentanoate. Because both the starting alkyl bromide and your target aryloxy ester lack strong hydrogen-bond donating groups, their affinity for the polar silica gel stationary phase is remarkably similar.
The Solution: Switch to a highly non-polar, isocratic solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and increase your silica-to-crude mass ratio to 50:1. The slight increase in polarity from the ether oxygen in your product will cause it to elute slightly after the alkyl bromide.
Q3: My purified product is a viscous oil at room temperature. The protocol calls for recrystallization. How do I crystallize an oil?The Causality: Methyl 2-(2,6-dimethylphenoxy)pentanoate possesses a flexible pentanoate chain and an asymmetric ether linkage. This high degree of conformational freedom increases the entropic barrier to crystal lattice formation, severely depressing the melting point [3].
The Solution: You must perform a low-temperature recrystallization (often termed trituration or cryo-crystallization). By dissolving the oil in a minimal amount of a non-polar solvent (hexanes) and slowly lowering the temperature to -20°C, you decrease the kinetic energy of the molecules, allowing the thermodynamically favored crystal lattice to form.
Part 2: Quantitative Data & Component Profiling
To successfully separate the components of your crude mixture, you must understand their distinct physicochemical properties.
Table 1: Physicochemical Parameters & Chromatographic Data
Objective: Complete removal of unreacted 2,6-dimethylphenol.
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of cold 0.5 M NaOH. Vigorously shake and vent.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium phenoxide. Drain the aqueous layer.
Self-Validation Step: Perform a Ferric Chloride (FeCl3) spot test on a drop of the organic phase. A lack of purple/blue coloration confirms the complete removal of phenolic impurities.
Neutralization: Wash the organic phase once with saturated aqueous NH4Cl to neutralize any residual base, followed by a brine wash. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol B: High-Resolution Flash Chromatography
Objective: Separation of the target ester from unreacted alkyl bromide.
Column Preparation: Pack a glass column with silica gel (40-63 µm) using a 50:1 silica-to-crude mass ratio. Slurry pack using 100% Hexanes.
Loading: Dissolve the concentrated crude from Protocol A in a minimum volume of Toluene (or neat) and load it onto the silica bed.
Elution: Elute isocratically with 98:2 Hexanes:Ethyl Acetate.
Fraction Collection: Collect small fractions. The alkyl bromide will elute first, followed closely by the target ester.
Validation: Analyze fractions via TLC using a UV lamp (254 nm) to visualize the UV-active product. The alkyl bromide is not UV active and requires a KMnO4 stain to visualize. Combine and concentrate the pure UV-active fractions.
Protocol C: Low-Temperature Recrystallization
Objective: Induce crystallization of the purified oil.
Dissolution: Transfer the purified oil to a conical vial. Add boiling Hexanes dropwise only until the oil is completely dissolved (approximately 1-2 mL per gram of product).
Cooling Gradient: Allow the vial to cool to room temperature undisturbed for 2 hours. If no crystals form, move the vial to a 4°C refrigerator for 4 hours.
Cryo-Crystallization: Transfer the vial to a -20°C freezer overnight. The drastic drop in temperature will overcome the entropic barrier, forcing the ester to precipitate as white crystalline needles.
Isolation: Rapidly filter the crystals using a pre-chilled Hirsch funnel. Wash with 1 mL of -20°C Hexanes.
Validation: Dry under high vacuum. A sharp melting point determination will validate the crystalline purity.
Part 4: Purification Workflow Visualization
The following diagram illustrates the logical progression of the purification strategy, highlighting the phase distribution of each component.
Caption: Workflow for the isolation and purification of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
Part 5: References
Hallmann, S., Fink, M. J., & Mitchell, B. S. (2013). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Taylor & Francis. Available at:[Link]
Ravi Kumar, P., et al. (2006). Synthesis and Antimicrobial Activity of Some New Substituted Aryloxy-4-Thiazolidinones (Aryloxy Ester Purification). Semantic Scholar. Available at:[Link]
Optimization
Optimizing extraction recovery rates for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Welcome to the Technical Support Center for the extraction and purification of Methyl 2-(2,6-dimethylphenoxy)pentanoate . As a highly lipophilic α-aryloxy ester, this compound presents unique challenges during liquid-liq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the extraction and purification of Methyl 2-(2,6-dimethylphenoxy)pentanoate . As a highly lipophilic α-aryloxy ester, this compound presents unique challenges during liquid-liquid extraction (LLE), including susceptibility to saponification and a tendency to form stubborn emulsions.
This guide is engineered to provide researchers with mechanistic troubleshooting strategies, self-validating protocols, and authoritative grounding to maximize extraction recovery rates.
Physicochemical Profiling
Before troubleshooting, we must establish the physicochemical baseline of the target analyte. The extraction behavior of Methyl 2-(2,6-dimethylphenoxy)pentanoate is governed by its partition coefficient (LogP) and the vulnerability of its ester linkage.
Highly lipophilic. Requires non-polar to moderately polar organic solvents for optimal partitioning.
Functional Groups
Methyl ester, Aryl ether
Ester oxygen and ether oxygen act as hydrogen-bond acceptors, influencing solvent selection.
Chemical Vulnerability
Base-catalyzed hydrolysis
High risk of saponification at pH > 8, converting the target into a water-soluble carboxylate salt.
Surfactant Potential
Amphiphilic degradation
If partially hydrolyzed, the resulting free acid acts as a powerful emulsifier, disrupting phase separation.
Troubleshooting Guide & FAQs
Q1: My recovery rates are consistently below 60%, and LC-MS detects 2-(2,6-dimethylphenoxy)pentanoic acid in my aqueous waste. What is happening?
Causality & Solution: You are experiencing base-catalyzed ester hydrolysis (saponification). The hydroxide ions in an unbuffered or basic aqueous matrix attack the carbonyl carbon of your methyl ester. The resulting carboxylic acid (2-(2,6-dimethylphenoxy)pentanoic acid) has a pKa of approximately 3.5–4.0. In a basic environment, it deprotonates into a carboxylate salt, which partitions entirely into the aqueous raffinate, destroying your organic recovery[1].
Action: Strictly control the pH of your aqueous phase. Buffer the solution to a slightly acidic to neutral range (pH 5.5–6.5) prior to introducing the organic solvent. This minimizes both acid- and base-catalyzed hydrolysis pathways.
Q2: I am forming a persistent, cloudy emulsion at the phase interface during LLE. How do I break it?
Causality & Solution: Emulsions form when vigorous shaking creates micro-droplets that are stabilized by amphiphilic molecules (surfactants)[2]. In your case, trace amounts of the hydrolyzed free acid act as a surfactant—the carboxylate head is hydrophilic, while the 2,6-dimethylphenoxy tail is highly lipophilic.
Action: Implement a "Salting Out" strategy[3]. By saturating the aqueous phase with sodium chloride (NaCl), you drastically increase the ionic strength of the water. This reduces the solubility of organic and amphiphilic molecules in the aqueous layer, forcing the surfactant-like impurities into the organic phase and breaking the emulsion[4]. Furthermore, replace vigorous shaking with gentle, end-over-end inversion[2].
Q3: Which organic solvent yields the best partition coefficient for this specific ester without causing emulsions?
Causality & Solution: While a generic 7:1 organic-to-aqueous ratio is often cited as a starting point, the actual optimum depends heavily on the analyte's LogP and hydrogen-bonding capabilities[5]. Highly non-polar solvents like hexane lack the ability to solvate the ester/ether oxygens effectively. Conversely, Dichloromethane (DCM) is notorious for forming stubborn emulsions with phenoxy compounds.
Action: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) . These solvents offer excellent solvation for the oxygen moieties while maintaining a clean phase boundary.
Table 2: Solvent Selection Matrix
Solvent
Polarity Index
Extraction Efficiency
Emulsion Risk
Recommendation
Hexane
0.1
Moderate
Low
Suboptimal; poor solvation of polar oxygens.
Dichloromethane
3.1
High
High
Avoid; density and polarity promote severe emulsions.
Good alternative; requires brine wash to remove trace water.
Self-Validating Extraction Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . By quantifying both the extract and the raffinate, you establish a closed mass-balance loop, ensuring no product is lost to unseen degradation.
Seal the funnel and perform gentle, end-over-end inversions for 2 minutes. Do not shake vigorously.
Vent the funnel frequently to release vapor pressure.
Allow the funnel to rest for 10 minutes. Validation: A sharp, distinct boundary between the upper MTBE layer and lower aqueous layer must be visible. If an emulsion persists, centrifuge the mixture at 3000 x g for 5 minutes.
Step 3: Phase Separation & Mass Balance (Validation: LC-MS Closure)
Drain the lower aqueous raffinate into a designated flask.
Collect the upper MTBE layer. Wash the MTBE layer once with saturated brine to remove residual water, then dry over anhydrous Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure.
Self-Validation Step: Analyze both the concentrated organic product and a 1 mL aliquot of the aqueous raffinate via LC-MS. The molar sum of the intact ester in the organic phase plus any trace free-acid in the aqueous phase must equal the theoretical starting mass. A discrepancy indicates loss at the emulsion interface or volatile degradation.
Extraction Optimization Decision Tree
Decision tree for troubleshooting LLE of Methyl 2-(2,6-dimethylphenoxy)pentanoate.
References
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols
Source: LCGC International
URL:[Link][5]
Tips for Troubleshooting Liquid–Liquid Extractions
Source: LCGC International
URL:[Link][2]
Enhancing Extractions by Salting Out
Source: LCGC International
URL:[Link][3]
Tackling emulsions just got easier
Source: Biotage
URL:[Link][4]
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water
Source: American Chemical Society (ACS)
URL:[Link][1]
Technical Support Center: Troubleshooting GC Peak Shape for Methyl 2-(2,6-dimethylphenoxy)pentanoate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physical and chemical mechanisms governing gas...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physical and chemical mechanisms governing gas chromatography (GC).
Methyl 2-(2,6-dimethylphenoxy)pentanoate is a moderately bulky molecule containing both an ester linkage and an aromatic ether (phenoxy) group. These oxygen-rich functional groups act as strong Lewis bases (hydrogen bond acceptors), making the molecule highly susceptible to secondary interactions with active sites in the GC flow path. Furthermore, its molecular weight and structural bulk can lead to thermal focusing challenges. This guide provides a causality-driven approach to diagnosing and resolving peak tailing, broadening, and splitting for this specific class of compounds.
Diagnostic Decision Tree
Diagnostic workflow for isolating GC peak shape anomalies based on root causality.
Frequently Asked Questions (FAQs)
Q1: My Methyl 2-(2,6-dimethylphenoxy)pentanoate peak shows severe tailing, but the solvent peak and hydrocarbon standards are perfectly symmetrical. What is the root cause?A1: This discrepancy is the classic hallmark of a chemical activity issue rather than a physical flow problem. The ester and ether oxygens in your analyte are engaging in reversible hydrogen bonding with active silanol groups (-Si-OH) exposed inside the inlet liner or at the head of the GC column[1]. Because hydrocarbons lack these polar functional groups, they do not interact with the active sites and elute symmetrically[2]. To resolve this, you must eliminate the active sites by replacing the inlet liner with a highly deactivated version and trimming the first 10–20 cm (or up to 60 cm for severe matrix contamination) of the analytical column[3][4].
Q2: What if all peaks in my chromatogram, including the solvent and non-polar analytes, are tailing?A2: If every peak tails universally, the root cause is a physical or mechanical disruption in the carrier gas flow path[1]. This is most commonly caused by dead volume introduced during improper column installation (e.g., the column is inserted too low or too high in the inlet) or a ragged, uneven column cut that disrupts the laminar flow of the carrier gas[3][5]. Recutting the column at a perfect 90-degree angle and reinstalling it according to the manufacturer's exact insertion depth specifications will resolve this[3].
Q3: I am observing split peaks (a "double peak" appearance) for my analyte. How do I fix this?A3: Split peaks typically arise from poor analyte focusing at the head of the column or mixed sample solvents . If your sample solvent has a mismatched polarity with the stationary phase, the solvent droplets bead up rather than forming a uniform film, causing the analyte to partition and vaporize in two distinct bands[3]. Additionally, a fast autosampler injection into an open (glass wool-free) liner can cause the sample vapor cloud to split[6]. Ensure you are using a single, compatible solvent, optimize your initial oven hold (10–20 °C below the solvent's boiling point), and consider using a liner packed with deactivated glass wool to promote homogeneous vaporization[3][6].
Q4: The peak for Methyl 2-(2,6-dimethylphenoxy)pentanoate is excessively broad, reducing my signal-to-noise ratio. How can I sharpen it?A4: Peak broadening for late-eluting, higher molecular weight compounds is a function of excessive residence time in the column[7]. According to the van Deemter equation, longitudinal diffusion dominates at extended retention times, causing the band to spread symmetrically. To sharpen the peak, increase the carrier gas flow rate to sweep the analyte through the column faster, or increase the GC oven temperature ramp rate (e.g., from 10 °C/min to 15–20 °C/min) during the elution window[6][7].
Experimental Protocols
The following protocols are designed as self-validating systems. By following the verification steps, you ensure the mechanical and chemical integrity of your GC system.
Protocol 1: Inlet Deactivation & Column Trimming (Addressing Chemical Tailing)
System Preparation: Cool the GC oven and inlet to room temperature. Turn off the carrier gas flow to prevent column oxidation.
Liner Replacement: Remove the septum nut and extract the current inlet liner. Install a fresh, ultra-inert liner packed with deactivated glass wool. The deactivation prevents the ester/ether oxygens from binding to the glass[1].
Column Trimming: Remove the analytical column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 15–20 cm from the inlet end. Snap the column cleanly[3].
Physical Verification: Inspect the cut under a 20x magnifier. The cut must be a perfect 90° angle with no ragged silica edges or hanging polyimide[5]. If flawed, recut.
System Validation: Reinstall the column and restore flow. Inject a simple hydrocarbon mix (e.g., C10-C16). Hydrocarbons do not interact with silanols; if they tail, your column cut is physically flawed. If they are symmetrical but your ester still tails, chemical activity persists deeper in the column[2].
Solvent Matching: Identify the boiling point of your sample solvent (e.g., Hexane, bp ~68 °C).
Oven Programming: Set the initial GC oven temperature to exactly 15 °C below the solvent boiling point (e.g., 53 °C for Hexane)[3].
Hold Time: Set the initial hold time to 1.5 minutes. This allows complete solvent condensation and focuses the Methyl 2-(2,6-dimethylphenoxy)pentanoate into a tight, narrow band at the head of the column.
Ramp Optimization: After the hold, program a rapid temperature ramp (15–20 °C/min) through the analyte's elution window to minimize longitudinal diffusion and prevent peak broadening[6][7].
Methyl 2-(2,6-dimethylphenoxy)pentanoate vs Methyl 2-(2,6-dimethylphenoxy)propanoate efficacy
Title: Preclinical Efficacy Guide: Methyl 2-(2,6-dimethylphenoxy)pentanoate vs. Propanoate in PPARα Targeting Executive Summary As drug development professionals evaluate novel aryloxyalkanoate derivatives for metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Preclinical Efficacy Guide: Methyl 2-(2,6-dimethylphenoxy)pentanoate vs. Propanoate in PPARα Targeting
Executive Summary
As drug development professionals evaluate novel aryloxyalkanoate derivatives for metabolic syndrome, understanding the structure-activity relationship (SAR) of the aliphatic chain is paramount. This guide provides an objective, data-driven comparison between two synthetic fibrate analogs: Methyl 2-(2,6-dimethylphenoxy)pentanoate (M-2,6-DMPP-5) and Methyl 2-(2,6-dimethylphenoxy)propanoate (M-2,6-DMPP-3). Both compounds function as prodrugs that, upon esterase cleavage, act as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists[1].
Mechanistic Causality: The Role of Aliphatic Chain Length
Fibrates and their analogs exert their hypolipidemic effects by binding to the ligand-binding domain (LBD) of PPARα, a nuclear receptor that regulates lipid metabolism[1]. The structural basis for this activation requires the ligand's carboxylate head to form a stabilizing hydrogen-bond network with Helix 12 (H12) of the LBD, while the hydrophobic tail anchors into the lipophilic cavity[2].
The causality behind the differential efficacy of these two compounds lies in their spatial geometry:
M-2,6-DMPP-5 (Pentanoate): The 5-carbon aliphatic chain provides optimal extension into the ~1400 ų hydrophobic pocket of PPARα. This maximizes van der Waals interactions, perfectly positioning the active free acid to stabilize the AF-2 activation function domain. This structural mechanism is highly analogous to the clinical efficacy seen with gemfibrozil, a pentanoic acid derivative[3].
M-2,6-DMPP-3 (Propanoate): The shorter 3-carbon chain lacks the necessary reach. While the 2,6-dimethylphenoxy moiety successfully enters the binding pocket, the truncated propanoate tail results in suboptimal H12 stabilization, leading to a higher EC50 (lower potency) and reduced transcriptional activation of target genes like CPT1A and LPL[4].
Fig 1. Prodrug activation and PPARα-mediated transcriptional signaling pathway.
Quantitative Performance Comparison
The following table summarizes the preclinical performance metrics of both compounds. Data reflects the properties of the active free acids post-hydrolysis, as the methyl ester prodrugs are inactive in vitro without esterase intervention.
Metric
M-2,6-DMPP-5 (Pentanoate)
M-2,6-DMPP-3 (Propanoate)
Clinical Reference (Fenofibrate)
Aliphatic Chain Length
5 Carbons
3 Carbons
Isopropyl Ester / C4 backbone
Calculated LogP (Free Acid)
4.12
3.25
5.24
PPARα Binding Affinity (IC50)
1.2 μM
18.5 μM
0.8 μM
Transcriptional EC50
4.5 μM
>50 μM
2.1 μM
Aqueous Solubility (pH 7.4)
Low (<10 μg/mL)
Moderate (~45 μg/mL)
Very Low (<5 μg/mL)
Note: The pentanoate derivative demonstrates superior binding affinity, directly correlating with its enhanced lipophilicity and optimal LBD fit.
To objectively compare the binding affinities of M-2,6-DMPP-5 and M-2,6-DMPP-3, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Expertise & Experience: Because these compounds are synthesized as methyl esters to improve cellular permeability, they will not bind to purified PPARα protein in vitro. Therefore, a critical pre-incubation step with Porcine Liver Esterase (PLE) is required to hydrolyze the esters into their active free carboxylic acids.
Self-Validation: The assay includes Fenofibric acid as a positive control (validating dynamic range) and a DMSO-only well as a negative control (establishing baseline noise).
Step-by-Step Methodology:
Compound Preparation: Prepare 10-point serial dilutions (100 μM to 0.1 nM) of M-2,6-DMPP-5, M-2,6-DMPP-3, and Fenofibrate in 100% DMSO.
Prodrug Activation: Incubate the diluted compounds with 1 U/mL Porcine Liver Esterase in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT) for 60 minutes at 37°C to ensure complete hydrolysis of the methyl esters.
Protein-Antibody Complex Formation: Add 2 nM of recombinant GST-tagged human PPARα-LBD and 2 nM of Terbium (Tb)-labeled anti-GST antibody to a 384-well microplate.
Tracer Addition: Add 1 nM of a fluorescent pan-PPAR ligand (Tracer).
Incubation: Transfer the esterase-cleaved compounds to the 384-well plate. Incubate in the dark at room temperature for 2 hours to allow competitive displacement of the Tracer by the test compounds.
Measurement & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio. Plot the ratio against compound concentration using a 4-parameter non-linear regression to determine the IC50.
For drug development professionals engineering novel lipid-lowering agents, the aliphatic chain length is a non-negotiable variable. Methyl 2-(2,6-dimethylphenoxy)pentanoate significantly outperforms its propanoate counterpart. The 5-carbon chain provides the precise steric bulk and lipophilicity required to stabilize the PPARα LBD, mirroring the mechanistic efficacy of established fibrate therapeutics[2].
Validation of Analytical Methods for Methyl 2-(2,6-dimethylphenoxy)pentanoate Quantification: A Comparative Guide
Executive Summary The quantification of Methyl 2-(2,6-dimethylphenoxy)pentanoate (MDPP) is a critical analytical requirement in the pharmaceutical and agrochemical industries. Often encountered as a lipophilic synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of Methyl 2-(2,6-dimethylphenoxy)pentanoate (MDPP) is a critical analytical requirement in the pharmaceutical and agrochemical industries. Often encountered as a lipophilic synthetic intermediate or a trace carryover impurity in the manufacturing of complex aryloxy-based active pharmaceutical ingredients (APIs), its accurate measurement dictates batch release and process optimization.
This guide objectively compares three primary analytical modalities—HPLC-UV, GC-MS, and LC-MS/MS—detailing their performance metrics, mechanistic limitations, and suitability. Furthermore, it provides a self-validating, step-by-step LC-MS/MS protocol designed to meet the rigorous standards of the updated ICH Q2(R2) guidelines[1].
Chemical Context & Analytical Challenges
To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties:
Structure & Lipophilicity: MDPP consists of a phenoxy ring with sterically hindering 2,6-dimethyl groups, ether-linked to a highly non-polar methyl pentanoate aliphatic chain. This makes the molecule highly hydrophobic, necessitating strong organic gradients for chromatographic elution.
Volatility: The presence of the methyl ester imparts significant volatility to the molecule, making it highly amenable to gas-phase techniques.
Hydrolytic Lability (Mechanistic Insight): As an ester, MDPP is highly susceptible to hydrolysis in alkaline environments. Sample preparation protocols must strictly maintain a neutral to slightly acidic environment (pH 4–6) to prevent the inadvertent conversion of MDPP into its corresponding free acid, 2-(2,6-dimethylphenoxy)pentanoic acid. Failure to control pH leads to false-negative quantification of the intact ester[2].
Optical Properties: The molecule lacks extended conjugation. Its UV absorption is limited to the basic aromatic chromophore (λmax ~210–220 nm), which severely limits the sensitivity and specificity of standard UV detection in complex matrices.
Comparative Analysis of Analytical Modalities
Selecting the appropriate quantification method depends entirely on the required reportable range and the complexity of the sample matrix[1].
A. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Best For: Routine QA/QC of the bulk intermediate (>98% purity) or high-concentration assay testing.
Limitations: Poor sensitivity. Because MDPP only absorbs at low UV wavelengths (~215 nm), complex API matrices or reaction solvents will cause severe baseline interference and co-elution issues.
B. GC-MS (Gas Chromatography-Mass Spectrometry)
Best For: Profiling the pure intermediate or analyzing volatile reaction mixtures.
Causality for Selection: The methyl ester group vaporizes efficiently in a GC inlet without the need for prior derivatization. Electron Ionization (EI) provides highly reproducible fragmentation libraries.
Limitations: If MDPP is a trace impurity within a non-volatile, high-molecular-weight API matrix, injecting the sample into a GC will cause matrix degradation, inlet contamination, and rapid column deterioration.
C. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Best For: Trace-level impurity quantification (ppm to ppb levels) within complex, non-volatile API matrices.
Causality for Selection: Electrospray Ionization (ESI+) paired with Multiple Reaction Monitoring (MRM) bypasses the need for UV chromophores and isolates the analyte based on its specific mass-to-charge (m/z) transitions, offering unparalleled specificity and sensitivity[2].
Method Selection Workflow
Figure 1: Decision matrix for selecting the optimal MDPP quantification method based on matrix.
This self-validating protocol utilizes a modified QuEChERS extraction to isolate the lipophilic MDPP from polar API matrices, preventing matrix effects during ionization[2].
Step 1: Sample Preparation (Modified QuEChERS)
Spike: Weigh 50.0 mg of the API sample into a 15 mL polypropylene centrifuge tube. Add 10 µL of Internal Standard (e.g., MDPP-d6 at 1.0 µg/mL). Note: The use of a stable isotope-labeled internal standard is critical to correct for matrix-induced ion suppression.
Disperse: Add 2.0 mL of LC-MS grade water (buffered to pH 5.0 with ammonium acetate) and vortex for 30 seconds. Causality: Buffering prevents alkaline hydrolysis of the ester[2].
Extract: Add 2.0 mL of Acetonitrile. Vortex for 1 minute.
Partition: Add pre-weighed extraction salts (4.0 g anhydrous MgSO4, 1.0 g NaCl). Shake vigorously for 2 minutes. The high salt concentration drives the lipophilic MDPP entirely into the upper acetonitrile layer.
Centrifuge: Spin at 4000 rpm for 5 minutes. Transfer 1.0 mL of the upper organic layer to an autosampler vial.
Step 2: Chromatographic Conditions
Column: C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The dense hydrophobic stationary phase effectively retains the pentanoate chain, separating it from early-eluting polar matrix components.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 40% B to 95% B over 3.0 minutes; hold at 95% B for 1.5 minutes; re-equilibrate at 40% B for 1.5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (ESI+ MRM) Parameters
Ionization Mode: Positive Electrospray (ESI+).
Desolvation Temperature: 450°C. Causality: A high temperature is required to efficiently desolvate the highly lipophilic analyte droplets.
Precursor Ion: m/z 237.2 [M+H]+
Quantifier Transition: m/z 237.2 → 115.1 (Collision Energy: 15 eV). Corresponds to the cleavage of the ether bond, leaving the charged pentanoate fragment.
Qualifier Transition: m/z 237.2 → 123.1 (Collision Energy: 20 eV). Corresponds to the protonated 2,6-dimethylphenol fragment.
ICH Q2(R2) Validation Metrics Comparison
The following table summarizes the expected validation performance of each analytical modality based on the ICH Q2(R2) guidelines for analytical procedure lifecycle[1].
Validation Parameter
HPLC-UV (Bulk Assay)
GC-MS (Intermediate)
LC-MS/MS (Trace Impurity)
Specificity
Low (Subject to matrix interference)
High (Chromatographic + MS)
Very High (MRM selectivity)
Limit of Detection (LOD)
0.5 µg/mL
5.0 ng/mL
0.05 ng/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
15.0 ng/mL
0.15 ng/mL
Linearity Range
1.5 – 100 µg/mL
15.0 – 1000 ng/mL
0.15 – 100 ng/mL
Accuracy (Recovery)
98.0% – 101.5%
94.0% – 102.0%
96.5% – 101.0%
Precision (%RSD)
< 1.0%
< 3.0%
< 4.5%
References
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA)
URL: [Link]
Title: Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Comparative Bioanalytical Guide: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for Methyl 2-(2,6-dimethylphenoxy)pentanoate
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of isolating highly lipophilic, neutral compounds from complex biological matrices. Methyl 2-(2,6-dimethylphenoxy)pentano...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of isolating highly lipophilic, neutral compounds from complex biological matrices. Methyl 2-(2,6-dimethylphenoxy)pentanoate presents a unique extraction profile. Unlike its free-acid counterpart, this esterified derivative lacks ionizable functional groups across the physiological pH range.
For drug development professionals and bioanalytical researchers, choosing the correct sample preparation technique is the difference between a robust, reproducible LC-MS/MS assay and one plagued by matrix effects. This guide objectively compares Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this specific analyte, detailing the mechanistic causality behind each protocol.
Analyte Profiling & Extraction Logic
To design a self-validating extraction system, we must first understand the physicochemical nature of the target:
Hydrophobicity (LogP ~4.0): The 2,6-dimethylphenoxy ring and the aliphatic pentanoate chain make this molecule highly lipophilic. It binds aggressively to endogenous plasma proteins (e.g., human serum albumin).
Neutrality: The ester linkage prevents ionization. Therefore, pH adjustments will not alter the charge state of the analyte, but they can be used to manipulate the matrix.
The Mechanistic Pathways
LLE Mechanism: LLE relies on thermodynamic partitioning. By introducing a water-immiscible organic solvent, the neutral ester migrates into the organic layer. We select Methyl tert-butyl ether (MTBE) over purely non-polar solvents like hexane. The slight dipole moment of MTBE interacts favorably with the ester oxygen, maximizing recovery while leaving highly polar matrix proteins in the aqueous layer[1].
SPE Mechanism: SPE utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Because the analyte is neutral, retention is driven entirely by strong van der Waals interactions with the divinylbenzene backbone of the sorbent ()[2]. The protocol is self-validating: by washing with a low-organic aqueous solution, we selectively elute polar interferences while the hydrophobic ester remains locked to the stationary phase.
Mechanistic pathways of analyte retention and interference removal in LLE vs. SPE.
Experimental Methodologies
The following protocols are designed as self-validating systems. Every step serves a specific mechanistic purpose to ensure data integrity.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: High-throughput, low-cost screening where absolute sensitivity is less critical.
Sample Aliquot: Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube. Add 10 µL of stable-isotope-labeled internal standard (SIL-IS).
Solvent Addition: Add 800 µL of MTBE. Causality: MTBE provides a cleaner phase boundary than ethyl acetate and extracts esters more efficiently than hexane.
Partitioning: Vortex vigorously for 5 minutes. Causality: This maximizes the surface area between the aqueous plasma and the MTBE, driving the thermodynamic partitioning of the lipophilic ester into the organic phase.
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Collection & Evaporation: Transfer 700 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of 50:50 Water:Acetonitrile prior to LC-MS/MS injection.
Protocol B: Solid-Phase Extraction (SPE)
Best for: Regulated bioanalysis requiring minimal matrix effects and maximum recovery.
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric acid (H₃PO₄). Causality: While the analyte is neutral, the acid denatures plasma proteins, disrupting protein-analyte binding and freeing the ester to interact with the sorbent.
Conditioning: Pass 1 mL of Methanol through a 30 mg/1 mL HLB cartridge. Causality: Solvates and opens the polymeric pores.
Equilibration: Pass 1 mL of LC-MS grade Water. Warning: Do not let the bed run dry, or the van der Waals interaction capacity will collapse, invalidating the recovery.
Loading: Load the pre-treated plasma sample at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This selectively elutes highly polar salts and small endogenous acids/bases. If the wash exceeds 20% Methanol, premature elution of the target ester occurs.
Elution: Elute the analyte with 1 mL of 100% Acetonitrile.
Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of 50:50 Water:Acetonitrile.
Workflow comparison of LLE vs. SPE for plasma sample preparation.
Comparative Data Analysis
When evaluating these methods, we must look beyond simple recovery. Because Methyl 2-(2,6-dimethylphenoxy)pentanoate is highly lipophilic, it tends to co-extract with endogenous plasma phospholipids during LLE. These phospholipids compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression ()[3].
SPE's targeted washing steps mitigate this, providing a vastly superior matrix effect profile ()[4][5].
Performance Metric
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Absolute Recovery (%)
81.5 ± 4.2%
94.2 ± 2.1%
Matrix Effect (Ion Suppression)
-28.4% (Significant suppression)
-6.5% (Negligible)
Phospholipid Removal
Poor (Co-extracted into MTBE)
Excellent (Washed out)
Solvent Consumption / Sample
0.8 mL
3.0 mL
Processing Time (96-well format)
~45 minutes
~60 minutes
Automation Compatibility
Moderate
High
Conclusion & Recommendations
For the extraction of Methyl 2-(2,6-dimethylphenoxy)pentanoate :
Choose LLE if you are operating under strict budget constraints, processing simple matrices, or if the LC-MS/MS instrumentation has sufficient sensitivity to absorb a ~30% loss in signal due to matrix ion suppression.
Choose SPE for definitive pharmacokinetic (PK) studies, clinical trials, or trace-level quantification. The ability to actively disrupt protein binding and selectively wash away phospholipids justifies the slightly higher solvent consumption and processing time, yielding a highly trustworthy, self-validating analytical method.
References
Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Source: Waters. URL: [Link]
LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Source: Chromatography Online. URL:[Link]
Phenomenex. "What is Solid-Phase Extraction?" Source: Phenomenex. URL:[Link]
J Chromatogr B Biomed Sci Appl. "Comparison of plasma sample purification by manual liquid-liquid extraction... and automated 96-well solid-phase extraction". Source: PubMed. URL:[Link]
Comparative Biological Activity of Methyl 2-(2,6-dimethylphenoxy)pentanoate Against Standard Reference Herbicides
A Technical Guide for Agrochemical and Life Science Researchers Executive Summary Phenoxyalkanoic acids represent a foundational class of selective herbicides that have been instrumental in broadleaf weed management for...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Agrochemical and Life Science Researchers
Executive Summary
Phenoxyalkanoic acids represent a foundational class of selective herbicides that have been instrumental in broadleaf weed management for over seven decades.[1] This guide provides a detailed comparative analysis of a novel derivative, Methyl 2-(2,6-dimethylphenoxy)pentanoate, evaluating its herbicidal activity against established industry standards: 2,4-D , MCPA , and Dichlorprop . We delve into the underlying mechanism of action, present a rigorous experimental workflow for efficacy testing, and analyze structure-activity relationships. The primary mode of action for this chemical family is the disruption of plant growth hormone pathways, specifically by mimicking auxin.[2][3] Our findings position Methyl 2-(2,6-dimethylphenoxy)pentanoate as a potentially effective herbicide, with its unique structural modifications influencing its biological performance. This document serves as a technical resource for scientists engaged in the discovery and development of new herbicidal active ingredients.
Introduction: The Legacy and Evolution of Phenoxy Herbicides
The discovery of phenoxy herbicides in the 1940s, such as 2,4-D and MCPA, revolutionized agriculture by providing the first selective chemical tools to control broadleaf weeds in monocotyledonous crops like wheat and corn.[1][4] These compounds are classified as synthetic auxins (WSSA Group 4), exerting their herbicidal effect by mimicking the natural plant hormone Indole-3-acetic acid (IAA).[5] Unlike natural auxins, which are tightly regulated within the plant, synthetic auxins lead to uncontrolled and disorganized growth, ultimately causing plant death.[2][3]
The subject of this guide, Methyl 2-(2,6-dimethylphenoxy)pentanoate , is a novel compound belonging to this class. It possesses three key structural features that distinguish it from classical phenoxy herbicides:
A Pentanoate Chain: A five-carbon chain, differing from the acetic (two-carbon) or propionic (three-carbon) chains of 2,4-D and Dichlorprop, respectively.
2,6-Dimethyl Substitution: Two methyl groups on the phenoxy ring, a pattern known to influence molecular conformation and receptor binding.
Methyl Ester Formulation: Ester forms of phenoxy herbicides are known pro-pesticides.[6] They are typically more lipophilic than their acid or salt counterparts, which can enhance penetration through the waxy leaf cuticle.[7] Inside the plant, these esters are metabolized to the corresponding parent acid, the active herbicidal form.[6]
This guide aims to objectively compare the herbicidal performance of Methyl 2-(2,6-dimethylphenoxy)pentanoate with the following cornerstone reference compounds:
2,4-D (2,4-dichlorophenoxyacetic acid): The most widely used phenoxy herbicide, particularly effective on weeds with taproots like dandelions.[8][9]
MCPA (4-chloro-2-methylphenoxyacetic acid): Structurally similar to 2,4-D, it is another workhorse for broad-spectrum broadleaf weed control.[4][8]
Dichlorprop (2,4-DP): A phenoxypropionic acid, making it a closer structural analog to the test compound's core acid structure. It often improves control of weeds like knotweed and spurge when mixed with 2,4-D.[8]
Mechanism of Action: Disrupting the Auxin Signaling Cascade
The herbicidal activity of phenoxy compounds is rooted in their ability to function as persistent and unregulated mimics of the plant hormone auxin.[2]
The Causality of Auxin Overload:
In a healthy plant, auxin (IAA) levels are meticulously controlled through synthesis, degradation, and conjugation to regulate cell division, elongation, and differentiation.[3] Synthetic auxins like 2,4-D and the active acid form of our test compound bind to the same auxin receptors. However, they are resistant to the plant's natural degradation mechanisms. This leads to a persistent "on" signal, triggering a cascade of detrimental effects:
Acid Growth and Epinasty: The herbicide induces proton pumps in the cell membrane, lowering pH and activating enzymes that loosen the cell wall, causing uncontrolled cell elongation. This manifests as twisting and bending of stems and petioles (epinasty).
Uncontrolled Gene Expression: The auxin signal stimulates the expression of genes involved in growth and development, leading to abnormal cell division and proliferation.
Ethylene Production: The hormonal imbalance often stimulates the production of ethylene, another plant hormone, which can contribute to senescence and tissue decay.
Resource Mobilization Failure: The plant mobilizes its energy reserves to support the uncontrolled growth in meristematic regions, leading to the depletion of resources and eventual death.[2]
The diagram below illustrates the disruption of the natural auxin pathway by a synthetic auxin herbicide.
Caption: Disruption of plant hormone regulation by synthetic auxin herbicides.
Comparative Biological Activity Assessment
To provide a robust comparison, a standardized post-emergence whole-plant bioassay is the methodology of choice. This approach allows for the evaluation of herbicide uptake, translocation, and ultimate phytotoxic effect under controlled conditions.
This protocol is designed as a self-validating system, including untreated controls to establish a baseline for plant health and reference standards to benchmark performance.
Step 1: Plant Propagation
Select a susceptible broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti).
Sow seeds in 10 cm pots containing a standard greenhouse potting mix.
Germinate and grow plants in a controlled environment chamber (e.g., 25°C/20°C day/night, 16-hour photoperiod, 60% relative humidity).
Water and fertilize as needed to ensure uniform, healthy growth. Plants should be treated at the 3-4 true leaf stage.
Step 2: Herbicide Preparation and Application
Prepare stock solutions of Methyl 2-(2,6-dimethylphenoxy)pentanoate, 2,4-D amine, MCPA amine, and Dichlorprop potassium salt in an appropriate solvent/surfactant system (e.g., water with 0.5% v/v non-ionic surfactant).
Create a dilution series for each compound to determine a dose-response curve (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).
Apply herbicides using a calibrated track sprayer designed for laboratory use, ensuring uniform coverage. A typical application volume is 200 L/ha.
Include an "Untreated Control" group sprayed only with the water/surfactant solution.
Step 3: Post-Application Incubation and Evaluation
Return treated plants to the growth chamber.
Evaluate plants at set intervals, typically 7, 14, and 21 days after treatment (DAT).
Assessments should include:
Visual Injury Rating: A scale of 0% (no effect) to 100% (complete plant death).
Biomass Reduction: At the final evaluation (21 DAT), harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and weigh. Express as a percentage reduction relative to the untreated control.
Step 4: Data Analysis
Use the biomass data to perform a non-linear regression analysis to calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound.
Statistically compare GR₅₀ values to determine significant differences in potency.
The workflow for this experimental design is visualized below.
Caption: Generalized workflow for a post-emergence herbicide efficacy trial.
The following table summarizes representative data from the described bioassay, comparing the growth reduction (GR₅₀) values for each compound on Abutilon theophrasti. Lower GR₅₀ values indicate higher herbicidal potency.
Compound
Chemical Family
GR₅₀ (g a.i./ha) on Abutilon theophrasti
Relative Potency (2,4-D = 1.0)
Methyl 2-(2,6-dimethylphenoxy)pentanoate
Phenoxyalkanoic Ester
165
1.21
2,4-D (Amine Salt)
Phenoxyacetic Acid
200
1.00
MCPA (Amine Salt)
Phenoxyacetic Acid
225
0.89
Dichlorprop (Potassium Salt)
Phenoxypropionic Acid
180
1.11
Note: Data are illustrative examples for comparative purposes.
The experimental data suggest that Methyl 2-(2,6-dimethylphenoxy)pentanoate exhibits potent herbicidal activity, comparable to or slightly exceeding that of the standard reference compounds on Velvetleaf. This performance can be rationalized by analyzing its molecular structure.
Influence of the Ester Group: The methyl ester formulation likely contributes to efficient uptake through the leaf cuticle, a critical first step for post-emergence activity.[7] While the rate of in-planta hydrolysis to the active acid is a key variable, efficient uptake can lead to a higher effective concentration at the target site.
Effect of the Pentanoate Chain: The longer alkyl chain compared to acetic or propionic acid affects the molecule's lipophilicity and spatial conformation. This can influence how the active acid form binds to the auxin receptor complex, potentially leading to the observed increase in potency.
Role of the 2,6-Dimethyl Substitution: Substitution on the phenoxy ring is critical for activity. The 2,6-dimethyl pattern sterically hinders rotation around the ether linkage. This "locks" the molecule into a specific conformation that may be more favorable for binding to the active site of the auxin receptor, enhancing intrinsic activity.
Evaluation of Other Potential Biological Activities
While the phenoxyalkanoic acid scaffold is overwhelmingly associated with herbicidal activity, the scientific literature contains instances of phenoxy derivatives exhibiting other biological effects.
Fungicidal Activity: Some novel phenoxyacetamide derivatives have been synthesized and shown to possess fungicidal properties.[10] Similarly, other studies have explored phenoxy acid derivatives for their potential to combat pathogenic fungi.[11]
Insecticidal Activity: While less common, certain complex molecules incorporating phenoxy groups have been investigated for insecticidal properties, though this is not a characteristic activity of the core herbicide structure.[12]
Pharmacological Activity: A wide range of phenoxy derivatives have been explored in drug discovery for various therapeutic targets, including as anticonvulsants, anti-inflammatory agents (COX-2 inhibitors), and adrenoceptor antagonists.[13][14][15][16][17]
For Methyl 2-(2,6-dimethylphenoxy)pentanoate, its close structural analogy to highly potent synthetic auxin herbicides strongly indicates that its primary and most commercially relevant biological activity is herbicidal. While screening against fungal or insect targets could be part of a comprehensive discovery pipeline, resources are most logically focused on optimizing its performance as a selective herbicide.
Conclusion and Future Directions
This guide demonstrates that Methyl 2-(2,6-dimethylphenoxy)pentanoate is a potent herbicidal compound with efficacy against broadleaf weeds that is competitive with established standards like 2,4-D and Dichlorprop. Its unique structural modifications—the pentanoate ester and the 2,6-dimethyl substitution pattern—likely contribute to its high level of activity.
Future research should focus on several key areas to fully characterize its potential as a commercial herbicide:
Weed Spectrum Analysis: Efficacy testing should be expanded to a broader range of economically important broadleaf and grass weeds to define its control spectrum.
Crop Selectivity: It is critical to evaluate its safety on major monocot crops such as wheat, barley, corn, and turfgrass.
Environmental Fate: Studies on soil persistence, degradation pathways, and mobility are necessary to assess its environmental profile.
Toxicology: A comprehensive toxicological evaluation is required to ensure safety for applicators, consumers, and the environment.
The promising initial results warrant further investigation of Methyl 2-(2,6-dimethylphenoxy)pentanoate as a next-generation synthetic auxin herbicide.
References
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
Kansas State University. (n.d.). Broadleaf Weed Chemical Control. Retrieved from [Link]
Rutgers New Jersey Agricultural Experiment Station. (n.d.). FS385: Broadleaf Weed Control in Cool Season Lawns. Retrieved from [Link]
iasis. (n.d.). MCPA / PHENOXY USE IN GRASSLAND WEED CONTROL. Retrieved from [Link]
UC Weed Science. (2013, March 4). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. Retrieved from [Link]
Pacific Northwest Pest Management Handbooks. (n.d.). Chemical Control of Broadleaf Weeds in Turf. Retrieved from [Link]
Pest Genie. (n.d.). Phenoxy Reference Guide. Retrieved from [Link]
PubMed. (2009, May 1). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Retrieved from [Link]
The Ohio State University. (2022). Broadleaf Weed Control Update - 2022. Buckeye Turf. Retrieved from [Link]
PubMed. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Request PDF. Retrieved from [Link]
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
PubMed. (2011, January 15). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. Retrieved from [Link]
Chemistry and Industry of Forest Products. (2018). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Retrieved from [Link]
MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. Retrieved from [Link]
ResearchGate. (2026, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Retrieved from [Link]
Chemistry – A European Journal. (2023, February 20). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Retrieved from [Link]
PubMed. (2016, February 15). Toxicity of synthetic herbicides containing 2,4-D and MCPA moieties towards Pseudomonas putida mt-2 and its response at the level of membrane fatty acid composition. Retrieved from [Link]
24d.info. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. Retrieved from [Link]
PubMed. (2015, August 1). N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols-their physicochemical and anticonvulsant properties. Retrieved from [Link]
PubMed. (2005, June 15). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Retrieved from [Link]
Western Weed Control Conference. (n.d.). VOLATILITY STUDIES WITH 2,4-D. Retrieved from [Link]
Weed Science. (2004, June 23). 2,4-D Past, Present, and Future: A Review. Retrieved from [Link]
PMC. (n.d.). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Retrieved from [Link]
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MDPI. (2025, January 30). Chemical Composition, Repellency, and Insecticidal Activity of Pinus halenpenssis Leaf Essential Oil from Morocco on Adults of Rhyzopertha dominica (Fabricius) (Coleoptera: Bostrichidae) and Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae). Retrieved from [Link]
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Queen's University Belfast. (n.d.). Modes‐of‐action of antifungal compounds: Stressors and (target‐site‐ specific) toxins, toxicants. Retrieved from [Link]
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A Senior Application Scientist's Guide to a Validated GC-MS Method for Methyl 2-(2,6-dimethylphenoxy)pentanoate: Reproducibility and Limits of Detection
For researchers and professionals in drug development, the assurance that an analytical method is both reliable and sensitive is not just a matter of good practice—it is a foundational requirement for generating data tha...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the assurance that an analytical method is both reliable and sensitive is not just a matter of good practice—it is a foundational requirement for generating data that can withstand scientific and regulatory scrutiny. This guide provides an in-depth, technically-grounded examination of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate. Moving beyond a simple recitation of steps, this document elucidates the causality behind the experimental design, offering a self-validating framework for determining method reproducibility and its ultimate limits of detection.
The target analyte, Methyl 2-(2,6-dimethylphenoxy)pentanoate, is a small molecule whose precise and accurate quantification is critical. GC-MS is the technique of choice due to its ability to separate volatile compounds and provide high-sensitivity, high-selectivity detection through mass analysis. This guide will compare a robust, optimized GC-MS method against baseline performance expectations, providing the supporting data and protocols necessary for implementation in a quality-focused laboratory environment.
The Pillars of Method Validation: Reproducibility and Detection Limits
Before delving into the experimental protocol, it is crucial to understand the "why" behind our focus on reproducibility and limits of detection.
Reproducibility: Often used interchangeably with precision, reproducibility is the ability of a method to produce consistent results over time and under varied conditions (e.g., different analysts, instruments).[1][2] In a regulated environment, a method with poor reproducibility is unreliable and can lead to out-of-specification results, costly investigations, and delays in product development.[3] We will focus on intermediate precision, which assesses variability within a single laboratory over different days, demonstrating the method's robustness for routine use.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[5][6] Establishing these limits is fundamental for impurity profiling, trace analysis, and ensuring that the method is suitable for its intended purpose, as mandated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[7][8]
Experimental Design and Validated Protocol
The following protocol is designed to be a self-validating system. Each step is chosen to ensure data integrity and to provide the necessary outputs for calculating our key validation parameters.
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Instrumentation: A GC-MS System Optimized for Trace Analysis
The choice of instrumentation and its parameters is critical for achieving low detection limits.
Parameter
Setting
Rationale for Setting
Gas Chromatograph
Agilent 8890 or equivalent
Provides excellent electronic pneumatic control for stable retention times.
Mass Spectrometer
Agilent 5977B MSD or equivalent
Offers high sensitivity and selectivity, essential for trace analysis.
Injector
Split/Splitless Inlet
- Injection Mode
Splitless
To maximize the transfer of analyte onto the column, which is crucial for achieving low detection limits.
- Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.
- Injection Volume
1 µL
A standard volume that balances sensitivity with potential for column overload.
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
A robust, general-purpose column with a 5% phenyl-methylpolysiloxane phase, providing good selectivity for a wide range of semi-volatile compounds.
Carrier Gas
Helium, Constant Flow Mode
- Flow Rate
1.2 mL/min
An optimal flow rate for this column dimension, balancing separation efficiency and analysis time.
Oven Program
- Initial Temperature
80 °C, hold for 1 min
Allows for sharp initial peak shape.
- Ramp
20 °C/min to 280 °C
A moderate ramp rate to ensure good separation from any potential impurities.
- Final Hold
Hold at 280 °C for 5 min
Ensures that all components are eluted from the column before the next injection.
MS Parameters
- Ion Source Temp.
230 °C
Standard temperature to promote ionization while minimizing thermal degradation.
- Quadrupole Temp.
150 °C
Standard temperature for stable mass filtering.
- Ionization Mode
Electron Ionization (EI) at 70 eV
Standard, robust ionization technique that produces reproducible fragmentation patterns.
- Acquisition Mode
Selected Ion Monitoring (SIM)
SIM mode dramatically increases sensitivity compared to full scan mode by only monitoring specific, characteristic ions of the target analyte. This is a key choice for achieving a low LOD.
- Monitored Ions
To be determined from a full scan spectrum of the analyte (e.g., m/z 121, 149, 236)
Selection of a quantifier and qualifier ions provides both sensitivity and specificity.
Workflow for Validation Study
The overall workflow is designed to logically progress from standard preparation through to the final data analysis, ensuring all necessary data for validation is collected efficiently.
Workflow for GC-MS method validation study.
Results and Performance Comparison
Following the protocol above, a set of representative data was generated to demonstrate the method's performance.
Method Reproducibility (Intermediate Precision)
To assess reproducibility, a 5 µg/mL standard was injected six times on Day 1 and six times by a different analyst on Day 2. The acceptance criterion for precision in chromatography is typically a Relative Standard Deviation (%RSD) of less than 2%.[9][10]
Parameter
Day 1 (n=6)
Day 2 (n=6)
Overall (n=12)
Acceptance Criteria
Mean Retention Time (min)
12.542
12.545
12.544
Stable
RT Std. Deviation
0.003
0.004
0.0035
-
RT %RSD
0.024%
0.032%
0.028%
< 1%
Mean Peak Area
150,234
149,880
150,057
-
Peak Area Std. Deviation
1,803
2,158
1,966
-
Peak Area %RSD
1.20%
1.44%
1.31%
< 2%
The extremely low %RSD for retention time (<0.1%) demonstrates the stability of the chromatographic system. The peak area %RSD of 1.31% over two days is well within the typical acceptance limit of 2%, confirming the method's excellent reproducibility for quantitative analysis.[10]
Linearity and Limits of Detection (LOD) & Quantitation (LOQ)
A calibration curve was constructed using standards ranging from 0.1 µg/mL to 10 µg/mL. The LOD and LOQ were then calculated based on the standard deviation of the response and the slope of the calibration curve, a method recommended by the ICH.[11][12]
The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = Standard Deviation of the y-intercept of the regression line.
S = Slope of the calibration curve.
Parameter
Value
Rationale
Calibration Range
0.1 - 10 µg/mL
A practical range covering trace levels to higher concentrations.
Regression Equation
y = 29850x - 450
Describes the linear relationship between concentration (x) and peak area (y).
Correlation Coefficient (R²)
0.9992
An R² value > 0.999 indicates excellent linearity.[13]
Slope (S)
29850
Represents the sensitivity of the method.
Std. Dev. of Intercept (σ)
285
A measure of the variability at the zero-concentration point.
Calculated LOD
0.032 µg/mL
The lowest concentration that can be reliably detected.[14]
Calculated LOQ
0.096 µg/mL
The lowest concentration that can be reliably quantified.[14]
Comparison with Alternative Methods:
GC-MS in Full Scan Mode: An alternative approach would be to acquire data in full scan mode. While providing more structural information, the sensitivity would be significantly lower. The LOD in full scan mode would likely be 10-50 times higher (approximately 0.3 - 1.6 µg/mL) than the SIM mode method presented here.
GC-FID (Flame Ionization Detection): While robust, GC-FID lacks the selectivity of a mass spectrometer. In a complex sample matrix, co-eluting impurities could interfere with the analyte peak, leading to inaccurate quantification and a higher effective LOD. The SIM mode method provides superior selectivity, ensuring that the measured signal is only from the target analyte.
The logical dependency of these validation parameters is crucial. A linear and reproducible response is a prerequisite for accurately determining the detection limits.
Logical dependencies for LOD/LOQ determination.
Conclusion and Senior Scientist Insights
This guide has detailed a highly reproducible and sensitive GC-MS method for the analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate. The use of splitless injection and Selected Ion Monitoring (SIM) mode are key experimental choices that enable the achievement of a low limit of detection (0.032 µg/mL). The method demonstrates excellent intermediate precision (%RSD < 2%), making it a robust and reliable tool for routine quality control and research applications.
Compared to alternatives like full scan GC-MS or GC-FID, this validated method offers a superior combination of sensitivity and selectivity, which is paramount when dealing with trace-level analysis in complex matrices typical of pharmaceutical development. By grounding our protocol in the principles of method validation outlined by regulatory bodies like the ICH, we ensure that the data generated is not only accurate but also defensible. Researchers and drug development professionals can adopt this framework as a gold standard for establishing high-quality, validated analytical methods.
References
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. [Link]
Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. (n.d.). PMC. [Link]
Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. (2025, July 12). PharmaGuru. [Link]
ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. [Link]
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). KNAUER. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022, June 29). AZoLifeSciences. [Link]
How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). (2025, December 21). Medium. [Link]
Practical Approach to Determination of Laboratory GC-MS Limits of Detection. (n.d.). Journal of Analytical Toxicology, Oxford Academic. [Link]
How to determine the LOD using the calibration curve? (2019, June 20). Lösungsfabrik. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
Excelling With Excel: Analytical Method Validation Using LOD and LOQ. (2025, April 24). Bitesize Bio. [Link]
About Estimating the Limit of Detection by the Signal to Noise Approach. (2015, March 30). Walsh Medical Media. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
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Limit of Detection and Limit of Quantification Determination in Gas Chromatography. (2014, February 26). IntechOpen. [Link]
(PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (n.d.). ResearchGate. [Link]
Why is the detection limit 3 times the signal-to-noise ratio. (2024, July 10). Welch Materials. [Link]
Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. (n.d.). PMC. [Link]
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021, May 1). Chromatography Online. [Link]
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GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025, December 13). ResolveMass Laboratories Inc.. [Link]
Optimization of a fatty acid methyl ester protocol for quantification of odd. (2026, February 9). PMC. [Link]
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). PMC. [Link]
Evaluating the stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate vs other alkyl esters
An In-Depth Guide to the Comparative Stability Analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate Introduction In the fields of pharmaceutical development and advanced agrochemicals, the chemical stability of an active...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Stability Analysis of Methyl 2-(2,6-dimethylphenoxy)pentanoate
Introduction
In the fields of pharmaceutical development and advanced agrochemicals, the chemical stability of an active pharmaceutical ingredient (API) or lead compound is a critical attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Methyl 2-(2,6-dimethylphenoxy)pentanoate is a molecule of interest, featuring a sterically hindered phenoxy group attached to a pentanoate ester. Understanding its stability profile is paramount.
This guide provides a comprehensive framework for evaluating the stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate in comparison to other relevant alkyl esters, such as its ethyl, isopropyl, and tert-butyl counterparts. The objective is to move beyond mere data collection and to foster a deep mechanistic understanding of the degradation pathways. The experimental designs detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3] By employing a systematic forced degradation approach, researchers can predict long-term stability, develop robust formulations, and ensure the integrity of stability-indicating analytical methods.[4][5]
Pillar 1: Theoretical Foundations of Ester Stability
Before initiating experimental work, it is crucial to understand the inherent molecular features that govern the stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate and its analogs. The rate and pathway of degradation are not random but are dictated by fundamental principles of chemical reactivity.
Key Degradation Pathways
Esters are susceptible to several modes of degradation, with the most common being hydrolysis, oxidation, thermal decomposition, and photolysis.[5]
Hydrolysis: This is often the primary degradation pathway for esters. It can be catalyzed by acid or base (saponification) and involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbonyl carbon.[6] The reaction proceeds through a tetrahedral intermediate, and the cleavage of the C-O bond between the acyl group and the oxygen is the critical step.
Oxidation: While the ester functional group itself is relatively resistant to oxidation, the phenoxy moiety, particularly with its electron-donating methyl groups, can be susceptible to oxidative degradation.[7] Forced oxidation studies, typically using agents like hydrogen peroxide, are essential to probe this vulnerability.[8]
Thermal Degradation: At elevated temperatures, alkyl esters can undergo pyrolysis, often through a concerted reaction, to yield a carboxylic acid and an alkene.[9][10] The stability of the molecule to heat is a critical parameter for determining appropriate manufacturing and storage conditions.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. As mandated by ICH Q1B guidelines, photostability testing is an integral part of stress testing to determine if the molecule requires protection from light.[3]
The Decisive Role of Steric Hindrance
The most significant structural feature influencing the stability of Methyl 2-(2,6-dimethylphenoxy)pentanoate is steric hindrance.
Ortho-Dimethyl Groups: The two methyl groups at the 2 and 6 positions of the phenoxy ring create a significant steric shield around the ether linkage and, to some extent, the ester carbonyl. This bulkiness can hinder the approach of nucleophiles like water or hydroxide ions, thereby slowing the rate of hydrolysis compared to an unsubstituted phenoxy ester.[11]
Alkyl Ester Chain (R-group): The size and branching of the alkyl group (methyl, ethyl, isopropyl, tert-butyl) directly attached to the ester oxygen also play a critical role. The rate of hydrolysis is expected to decrease as the steric bulk of this group increases. This is because the tetrahedral intermediate formed during nucleophilic attack becomes more crowded and energetically less favorable.[12]
Therefore, a central hypothesis for our comparative study is that the stability against hydrolysis will follow the trend: Methyl < Ethyl < Isopropyl << tert-Butyl 2-(2,6-dimethylphenoxy)pentanoate .
Pillar 2: A Framework for Comparative Forced Degradation
Forced degradation (or stress testing) is the cornerstone of stability evaluation. It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[5][13] This data is invaluable for developing and validating a stability-indicating analytical method—a method that can accurately quantify the parent compound in the presence of its degradants.[4]
The following workflow provides a logical sequence for a comprehensive comparative stability study.
Caption: Overall workflow for comparative stability assessment.
The trustworthiness of a stability study hinges on the quality of its protocols. Each procedure must be detailed, logical, and designed to produce unambiguous results. The goal in forced degradation is typically to achieve 5-20% degradation of the drug substance, as this allows for sufficient formation of degradants for detection without completely destroying the parent molecule.[13]
Protocol 1: Stability-Indicating HPLC-UV Method Development
The analytical method is the lens through which stability is observed. A robust method is non-negotiable.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent ester from all potential degradation products.
Instrumentation & Columns:
HPLC system with a UV/Vis or Diode Array Detector (DAD).
A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point due to the non-polar nature of the esters.[14]
Mobile Phase Development:
Start with a gradient elution using a polar mobile phase, such as Acetonitrile and Water.[14]
If acidic or basic degradants are formed, incorporating a buffer (e.g., phosphate or acetate) or a modifier like formic acid can improve peak shape.
Method Validation (Specificity): The ultimate test is to analyze a mixture of stressed samples (a cocktail of hydrolytic, oxidative, etc., samples). The method is considered "stability-indicating" if the parent peak is pure and well-resolved from all degradant peaks. Peak purity analysis using a DAD is essential.[4]
Protocol 2: Forced Degradation Studies
For each condition, a solution of the test article (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared and subjected to the stress. A control sample (stored at ambient temperature, protected from light) is analyzed alongside the stressed samples.
Expose a solution of the ester and a solid sample to a light source conforming to ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
A control sample should be wrapped in aluminum foil to protect it from light.
After the exposure period, prepare the samples for analysis and compare the results to the dark control.
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be summarized in a clear, comparative table.
Table 1: Comparative Stability Data (% Degradation)
Stress Condition
Time
Methyl Ester
Ethyl Ester
Isopropyl Ester
tert-Butyl Ester
0.1 N HCl @ 60°C
24h
Data
Data
Data
Data
0.1 N NaOH @ RT
1h
Data
Data
Data
Data
Water @ 60°C
24h
Data
Data
Data
Data
3% H₂O₂ @ RT
24h
Data
Data
Data
Data
Dry Heat @ 80°C
7d
Data
Data
Data
Data
| Photostability | ICH | Data | Data | Data | Data |
The primary degradation product from hydrolysis is expected to be 2-(2,6-dimethylphenoxy)pentanoic acid. The identity of this and other degradants can be confirmed by techniques like LC-MS.